3,4-Difluoro-4'-iso-propylbenzophenone
Description
BenchChem offers high-quality 3,4-Difluoro-4'-iso-propylbenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Difluoro-4'-iso-propylbenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3,4-difluorophenyl)-(4-propan-2-ylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2O/c1-10(2)11-3-5-12(6-4-11)16(19)13-7-8-14(17)15(18)9-13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFSVZIFEKZYAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374263 | |
| Record name | 3,4-Difluoro-4'-iso-propylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845781-00-2 | |
| Record name | (3,4-Difluorophenyl)[4-(1-methylethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845781-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Difluoro-4'-iso-propylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,4-Difluoro-4'-iso-propylbenzophenone
An Essential Fluorinated Building Block in Modern Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 3,4-Difluoro-4'-iso-propylbenzophenone, a fluorinated aromatic ketone with significant applications as a key intermediate in pharmaceutical research and development. The strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3][4] This document details the chemical identity, physicochemical properties, a robust synthesis protocol via Friedel-Crafts acylation, and its pivotal role as a building block in the synthesis of biologically active compounds. Furthermore, this guide outlines standard analytical methodologies for quality control and characterization, providing researchers and drug development professionals with a practical and in-depth resource.
Chemical Identity and Physicochemical Properties
3,4-Difluoro-4'-iso-propylbenzophenone is a polysubstituted aromatic ketone. The presence of two fluorine atoms on one phenyl ring and an isopropyl group on the other creates a molecule with specific steric and electronic properties that are valuable in the design of targeted therapeutics.
Table 1: Physicochemical Properties of 3,4-Difluoro-4'-iso-propylbenzophenone
| Property | Value | Source |
| CAS Number | 845781-00-2 | [5] |
| Molecular Formula | C₁₆H₁₄F₂O | [5] |
| Molecular Weight | 260.28 g/mol | [5] |
| IUPAC Name | (3,4-difluorophenyl)(4-isopropylphenyl)methanone | - |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate) | - |
Synthesis and Mechanism: The Friedel-Crafts Acylation Approach
The most direct and industrially scalable method for the synthesis of 3,4-Difluoro-4'-iso-propylbenzophenone is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, 1,2-difluorobenzene, with an acyl chloride, 4-isopropylbenzoyl chloride, in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).
The mechanism commences with the formation of a highly electrophilic acylium ion through the interaction of the acyl chloride with the Lewis acid catalyst. The electron-rich aromatic ring of 1,2-difluorobenzene then attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The reaction is completed by the deprotonation of the arenium ion, which restores the aromaticity of the ring and yields the final ketone product. The ketone product, being a moderate Lewis base, forms a complex with the aluminum chloride, necessitating a stoichiometric amount of the catalyst and a subsequent aqueous workup to liberate the desired product.
Visualizing the Synthesis Workflow
Caption: Friedel-Crafts acylation workflow for the synthesis of the target compound.
Detailed Experimental Protocol
The following is a generalized, yet detailed, experimental protocol for the synthesis of 3,4-Difluoro-4'-iso-propylbenzophenone, adapted from established procedures for Friedel-Crafts acylations of difluorobenzene isomers.
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubbing system.
-
1,2-Difluorobenzene
-
4-isopropylbenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice bath
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a flame-dried three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 to 1.5 equivalents) to anhydrous dichloromethane. Cool the stirred suspension to 0 °C using an ice bath.
-
Addition of Reactants: To the cooled suspension, add 1,2-difluorobenzene (1.0 equivalent). In a separate dropping funnel, prepare a solution of 4-isopropylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Acylation Reaction: Add the solution of 4-isopropylbenzoyl chloride dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature is maintained between 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 3,4-Difluoro-4'-iso-propylbenzophenone can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Applications in Drug Development: A Key Pharmaceutical Intermediate
The true value of 3,4-Difluoro-4'-iso-propylbenzophenone lies in its role as a versatile building block for more complex, biologically active molecules. The specific arrangement of its functional groups allows for further chemical transformations to construct novel therapeutic agents.
A notable application of this compound is as a key intermediate in the synthesis of pyridazinone derivatives, which have been investigated as potent and selective inhibitors of MET kinase.[6][7] The MET kinase signaling pathway is often dysregulated in various human cancers, making it an attractive target for cancer therapy.[6][7]
Illustrative Synthetic Utility
Caption: Role as a building block in the synthesis of MET kinase inhibitors.
The synthesis of these pyridazinone derivatives often involves the cyclocondensation of the benzophenone ketone with a hydrazine derivative to form the core pyridazinone ring system.[6] The difluorophenyl and isopropylphenyl moieties of the starting material become key substituents on the final heterocyclic structure, influencing its binding to the MET kinase active site.
Analytical Characterization and Quality Control
Ensuring the purity and identity of 3,4-Difluoro-4'-iso-propylbenzophenone is critical for its successful application in multi-step pharmaceutical syntheses. A combination of chromatographic and spectroscopic techniques is employed for its comprehensive analysis.
Table 2: Analytical Methods for Characterization
| Technique | Purpose | Expected Observations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak with a specific retention time under defined chromatographic conditions. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and purity assessment. | A distinct peak at a characteristic retention time with a mass spectrum showing the molecular ion peak (m/z = 260.28) and a fragmentation pattern consistent with the structure. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | Signals corresponding to the aromatic protons on both rings and the aliphatic protons of the isopropyl group. The signals for the protons on the difluorinated ring will exhibit complex splitting patterns due to fluorine-proton coupling. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation. | Resonances for each unique carbon atom in the molecule. The carbons bonded to fluorine will appear as doublets due to carbon-fluorine coupling. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification. | Characteristic absorption bands for the carbonyl (C=O) stretch (typically around 1650-1670 cm⁻¹), C-F bonds, and aromatic C-H bonds. |
Predicted NMR Spectral Data
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¹H NMR (predicted): The spectrum would likely show a septet for the isopropyl CH proton and a doublet for the two methyl groups. The aromatic region would be complex, with multiplets for the protons on the 4-isopropylphenyl ring and complex multiplets for the three protons on the 3,4-difluorophenyl ring due to H-H and H-F coupling.
-
¹³C NMR (predicted): The spectrum would display signals for all 16 carbons. The carbons directly attached to fluorine atoms (C-3 and C-4) would appear as doublets with large one-bond carbon-fluorine coupling constants (¹JCF). Other carbons in the difluorinated ring would also show smaller two- and three-bond couplings (²JCF and ³JCF).
Conclusion
3,4-Difluoro-4'-iso-propylbenzophenone (CAS No. 845781-00-2) is a strategically important fluorinated building block in medicinal chemistry. Its synthesis via Friedel-Crafts acylation is a well-established and scalable process. The compound's primary utility is as a key intermediate in the synthesis of complex heterocyclic structures, such as pyridazinone-based MET kinase inhibitors, which are promising candidates for anticancer therapies. This guide provides the foundational knowledge required for the synthesis, characterization, and application of this valuable compound, serving as a critical resource for scientists and researchers in the field of drug discovery and development.
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 4,4'-Difluorobenzophenone in Pharmaceutical and Agrochemical Synthesis. Available at: [Link]
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Gan, X., et al. (2009). Synthesis and crystal structure of (2,3-Difluorophenyl)(4-tosylpiperazin-1-yl)methanone. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o185. Available at: [Link]
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A Technical Guide to the FT-IR Spectrum of 3,4-Difluoro-4'-iso-propylbenzophenone
Abstract: This technical guide provides a detailed predictive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3,4-Difluoro-4'-iso-propylbenzophenone. As a complex aromatic ketone, its spectrum is a composite of vibrational modes from its core functional groups, which are significantly influenced by electronic and steric effects from its substituents. This document outlines the fundamental principles for interpreting the spectrum, presents a robust experimental protocol for acquiring high-fidelity data using Attenuated Total Reflectance (ATR), and offers a detailed breakdown of the expected absorption bands. This guide is intended for researchers, scientists, and drug development professionals who utilize FT-IR spectroscopy for the structural elucidation and quality control of novel chemical entities.
Fundamental Principles: Interpreting the Spectrum of a Substituted Benzophenone
The FT-IR spectrum of 3,4-Difluoro-4'-iso-propylbenzophenone is best understood by deconstructing the molecule into its primary components and considering the electronic interplay between them. The core structure is benzophenone, a diaryl ketone. Its vibrational characteristics are modulated by a difluoro-substituted phenyl ring on one side of the carbonyl and an isopropyl-substituted phenyl ring on the other.
-
The Carbonyl (C=O) Stretch: The C=O stretching vibration in ketones produces one of the most intense and diagnostic peaks in an IR spectrum.[1][2] For a simple saturated ketone, this peak appears around 1715 cm⁻¹.[3] In diaryl ketones like benzophenone, conjugation between the carbonyl group and the two aromatic rings delocalizes the pi-electrons, slightly weakening the C=O double bond. This delocalization lowers the stretching frequency to the 1700-1640 cm⁻¹ range.[3] Specifically, pure benzophenone shows its C=O stretch at approximately 1652-1654 cm⁻¹.[4][5]
-
Substituent Effects on the Carbonyl Frequency:
-
Electron-Withdrawing Groups (EWGs): The 3,4-difluoro substitution places two highly electronegative fluorine atoms on one of the phenyl rings. These act as strong EWGs through the inductive effect. This effect tends to withdraw electron density from the carbonyl carbon, strengthening and shortening the C=O bond, which in turn increases the vibrational frequency (a hypsochromic or blue shift).[6]
-
Electron-Donating Groups (EDGs): The 4'-iso-propyl group is a weak EDG. It donates electron density to the other phenyl ring through hyperconjugation and induction. This donated density can be further delocalized into the carbonyl group, increasing the single-bond character of the C=O bond and thus decreasing its stretching frequency (a bathochromic or red shift).
-
The final position of the C=O stretch in the target molecule will be a net result of these opposing electronic influences. Given the strong inductive effect of two fluorine atoms, a slight shift to a higher wavenumber compared to unsubstituted benzophenone is anticipated.
-
Aromatic and Aliphatic Vibrations:
-
C-H Stretches: The spectrum will feature distinct C-H stretching bands. Aromatic C-H stretches appear at wavenumbers slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[7][8] Aliphatic C-H stretches from the isopropyl group will appear just below 3000 cm⁻¹ (typically 2975-2845 cm⁻¹).[9]
-
Aromatic C=C Stretches: The vibrations of the carbon-carbon bonds within the aromatic rings give rise to a series of sharp peaks of variable intensity in the 1600-1450 cm⁻¹ region.[7][10]
-
C-F Stretches: The carbon-fluorine bonds will produce strong, characteristic absorption bands in the fingerprint region, typically between 1350 cm⁻¹ and 1100 cm⁻¹.[11] These peaks are often intense and can be diagnostic for the presence of fluorination.
-
Experimental Protocol: High-Fidelity Spectrum Acquisition
To obtain a reliable FT-IR spectrum of a solid powder like 3,4-Difluoro-4'-iso-propylbenzophenone, Attenuated Total Reflectance (ATR) is the preferred method due to its minimal sample preparation and high reproducibility.[12][13][14]
Instrumentation:
-
FT-IR Spectrometer (e.g., equipped with a deuterated triglycine sulfate (DTGS) detector).
-
Single-reflection diamond ATR accessory.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water vapor and CO₂.
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface (diamond) is impeccably clean. Clean with a soft-bristled brush or a lint-free wipe lightly moistened with isopropanol or acetone, then allow it to fully evaporate.
-
Lower the ATR press arm.
-
Acquire a background spectrum. This scan measures the ambient environment and the instrument's response, which will be subtracted from the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Retract the press arm.
-
Place a small amount of the powdered sample (typically 1-5 mg) onto the center of the diamond crystal, ensuring complete coverage of the crystal surface.[14][15]
-
Lower the press arm and apply consistent pressure using the built-in torque-limiter or pressure clamp. This ensures intimate contact between the sample and the crystal, which is critical for a high-quality spectrum.[13]
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution). The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.
-
-
Post-Acquisition Processing and Cleaning:
-
Use the spectrometer software to perform an ATR correction if necessary. This algorithm corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the resulting spectrum more comparable to a traditional transmission spectrum.
-
Label peaks of interest.
-
Thoroughly clean the ATR crystal and press arm tip using a suitable solvent to prevent cross-contamination.
-
Predictive Analysis of the 3,4-Difluoro-4'-iso-propylbenzophenone Spectrum
The following table summarizes the predicted key absorption bands, their expected wavenumber ranges, and the vibrational modes responsible for them.
| Wavenumber Range (cm⁻¹) | Intensity | Assignment and Rationale |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch: Associated with the C-H bonds on both phenyl rings.[7][8] |
| 2980 - 2850 | Medium-Strong | Aliphatic C-H Stretch: Asymmetric and symmetric stretching of C-H bonds in the methyl (CH₃) and methine (CH) groups of the isopropyl substituent.[9] |
| ~1665 - 1655 | Strong, Sharp | Aryl Ketone C=O Stretch: This is the most prominent peak. Its position is a balance between the frequency-lowering effect of the isopropyl group and conjugation, and the frequency-raising inductive effect of the two fluorine atoms. Expected to be slightly higher than that of unsubstituted benzophenone (~1654 cm⁻¹).[3][4] |
| ~1600, ~1585, ~1500, ~1450 | Medium-Weak, Sharp | Aromatic C=C Ring Stretches: Multiple bands characteristic of the vibrations within the two substituted benzene rings. The exact positions and intensities are sensitive to the substitution pattern.[7][10] |
| ~1385 & ~1370 | Medium | Isopropyl C-H Bending (Gem-dimethyl): Characteristic bending (scissoring) vibrations of the two methyl groups on the same carbon. Often appears as a doublet. |
| ~1280 - 1200 | Strong | Aromatic C-F Stretch: Strong absorptions due to the stretching vibrations of the C-F bonds on the difluorophenyl ring.[11] |
| ~1260 | Medium-Strong | Aryl-C(=O)-Aryl Asymmetric Stretch: Vibration of the C-C-C framework around the carbonyl group. In aromatic ketones, this appears in the 1300-1230 cm⁻¹ region.[1][3] |
| 900 - 675 | Medium-Strong | Aromatic C-H Out-of-Plane (OOP) Bending: These bands are highly diagnostic of the ring substitution patterns. The 3,4-disubstituted ring and the 4'-monosubstituted ring will each produce characteristic OOP bending absorptions in this region.[8][16] |
Data Summary and Visualization
The structural features and their corresponding vibrational modes are key to interpreting the FT-IR spectrum.
Diagram 1: Key Vibrational Modes of 3,4-Difluoro-4'-iso-propylbenzophenone
Caption: Molecular structure and key FT-IR vibrational modes.
Conclusion
The FT-IR spectrum of 3,4-Difluoro-4'-iso-propylbenzophenone is predicted to be rich in information, providing clear signatures for its key functional groups. The strong carbonyl stretch, anticipated around 1660 cm⁻¹, serves as a primary identifier, with its precise location reflecting the competing electronic effects of the fluoro and isopropyl substituents. Distinct regions for aromatic and aliphatic C-H stretches, coupled with intense C-F vibrations and diagnostic C-H out-of-plane bending bands, allow for a comprehensive structural confirmation. The methodologies and predictive analyses detailed in this guide provide a robust framework for researchers to confidently acquire and interpret the FT-IR spectrum of this and structurally related molecules.
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- Ramasamy, R. (2014). FTIR and FT-RAMAN Spectral Investigation of Fluorobenzene. Semantic Scholar.
-
Fiaschi, R., et al. (1986). Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 2, 601-606. [Link]
-
NIST. (n.d.). Benzene, fluoro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chem Player. (2017, November 29). Carbonyl Stretching Frequencies - Part 2 - Important [Video]. YouTube. Retrieved from [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Infrared Spectrometry [www2.chemistry.msu.edu]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. C9H12 infrared spectrum of (1-methylethyl)benzene (cumene) prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cumene 2-phenylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]
- 11. Fluorobenzene [cms.gutow.uwosh.edu]
- 12. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 13. edinst.com [edinst.com]
- 14. jascoinc.com [jascoinc.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]
Advanced Structural Analysis & Crystallization Protocols for Fluorinated Benzophenones
Executive Summary: The Fluorine Effect in Crystal Engineering
In medicinal chemistry and materials science, the introduction of fluorine into the benzophenone scaffold is a precision tool. It is not merely about increasing lipophilicity; it is about altering the electrostatic landscape of the crystal lattice.
For the researcher, understanding the crystal structure of fluorinated benzophenones requires shifting focus from strong hydrogen bonds (O-H...O) to a hierarchy of weak, directional interactions. The high electronegativity and low polarizability of fluorine create unique C-F...H , C-F...π , and π-hole...π synthons that dictate packing motifs, solubility profiles, and bioavailability.
This guide synthesizes the structural logic, synthesis protocols, and crystallographic data necessary to master this privileged scaffold.
Synthesis & Crystallization Methodologies
To obtain high-quality single crystals suitable for X-ray diffraction (XRD), purity is paramount.[1] We employ two primary routes: Friedel-Crafts Acylation (for symmetric/simple analogues) and Grignard Addition/Oxidation (for asymmetric/polyfluorinated analogues).[1]
Core Synthesis Workflows[1]
Protocol A: Friedel-Crafts Acylation (Standard for 4,4'-Difluorobenzophenone)
-
Mechanism: Electrophilic Aromatic Substitution (EAS).[1]
-
Reagents: Fluorobenzene, 4-fluorobenzoyl chloride, AlCl₃ (Lewis Acid).[1]
-
Key Step: The formation of the acylium ion intermediate.
-
Causality: We use petroleum ether or DCM as solvents to moderate the reaction exotherm and prevent poly-acylation.[1]
Protocol B: Grignard-Oxidation (For Asymmetric Scaffolds)
-
Step 1: Grignard formation (Ar-MgBr) from bromofluorobenzene.[1]
-
Step 2: Nucleophilic attack on a fluorinated benzaldehyde.[1]
-
Step 3: Oxidation of the resulting carbinol (using Jones reagent or PCC) to the ketone.
-
Advantage: Allows precise placement of fluorine atoms on different rings (e.g., 2,3,4-trifluoro-4'-methoxybenzophenone).[1]
Visualization: Synthetic Pathways
The following diagram outlines the decision logic for synthesis selection.
Figure 1: Decision matrix for synthesizing fluorinated benzophenone analogues based on substitution symmetry.
Crystallization Protocol: The "Slow Diffusion" Technique
Direct evaporation often yields polycrystalline aggregates.[1] For structure solution, use Liquid-Liquid Diffusion .[1]
-
Dissolution: Dissolve 20 mg of the purified benzophenone in a minimal amount (0.5–1.0 mL) of a "Good Solvent" (e.g., Dichloromethane or THF ).
-
Layering: Carefully layer a "Poor Solvent" (e.g., Hexane or Pentane ) on top.[1] Use a ratio of 1:3 (Good:Poor).
-
Technical Tip: Tilt the vial to 45° and let the hexane drip down the side to prevent immediate mixing.
-
-
Equilibration: Seal the vial with Parafilm, poke one small hole (needle-sized) to allow slow pressure equalization, and store at 4°C.
-
Mechanism: As hexane diffuses into the DCM layer, the solubility decreases gradually, promoting nucleation of single crystals driven by π-stacking and C-F interactions rather than rapid precipitation.
Structural Analysis: 4,4'-Difluorobenzophenone (DFBP)[1]
The crystal structure of 4,4'-difluorobenzophenone (DFBP) serves as the archetype for this class. It reveals how fluorine acts as a "hydrogen bond acceptor mimic" while enforcing specific torsion angles.[1]
Crystallographic Data Summary
The following data is synthesized from verified structural reports (CSD Refcode: FEVMUO).
| Parameter | Value | Structural Significance |
| Crystal System | Monoclinic | Common for planar/semi-planar aromatics.[1] |
| Space Group | Centrosymmetric; indicates antiparallel packing preference.[1] | |
| a (Å) | 23.184 | Long axis suggests layering of aromatic planes.[1] |
| b (Å) | 6.170 | Short axis corresponds to the π-stacking direction.[1] |
| c (Å) | 7.409 | |
| β (Angle) | 79.87° | Slight shear in the stacking column.[1] |
| Z | 4 | Four molecules per unit cell.[1] |
| Twist Angle | ~30° | Torsion between phenyl rings to relieve steric strain.[1] |
The Hierarchy of Interactions
In non-fluorinated benzophenone, the lattice is dominated by C-H...O interactions and T-shaped edge-to-face packing.[1] In DFBP, the Fluorine Effect reorganizes this:
-
C-F...H (Weak Hydrogen Bonds): The fluorine atom acts as a weak acceptor for aromatic protons from neighboring molecules.[1] Distances are typically 2.5–2.7 Å.[1]
-
C-F...π Interactions: The electron-deficient C-F bond (due to F's electronegativity) interacts with the electron-rich π-cloud of an adjacent phenyl ring.[1]
-
Dipole Minimization: The C=O dipole and the C-F dipoles align in an antiparallel fashion to minimize the net electrostatic energy of the lattice.
Visualization: Supramolecular Logic
This diagram illustrates the competitive forces stabilizing the crystal lattice.[1]
Figure 2: Hierarchy of supramolecular forces in fluorinated benzophenone crystals.[1] Note that steric torsion prevents perfect planarity, modulating the π-stacking strength.
Pharmaceutical & Material Implications[2]
Bioisosterism and Binding
In drug development, the benzophenone core is a privileged scaffold (e.g., kinase inhibitors).
-
Metabolic Stability: Replacing C-H with C-F at the para position (as in DFBP) blocks metabolic oxidation by Cytochrome P450, extending half-life.[1]
-
Binding Affinity: The specific C-F...H interactions observed in the crystal structure often mimic ligand-protein interactions within a hydrophobic binding pocket.[1]
Polymer Precursors (PEEK)
4,4'-DFBP is the critical electrophile in the synthesis of Polyether ether ketone (PEEK) .[1]
-
Reactivity: The fluorine atoms at the para positions are activated for Nucleophilic Aromatic Substitution (
) by the electron-withdrawing carbonyl group.[1] -
Causality: Fluorine is used over chlorine here not because it is a better leaving group (it isn't, in standard
), but because in , the high electronegativity of F stabilizes the Meisenheimer complex intermediate, accelerating the reaction rate significantly.
References
-
Tatum, N. J., et al. (2015).[1] Synthesis, Ni(II) Schiff base complexation and structural analysis of fluorinated analogs of the ligand (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB).[1][2] Journal of Fluorine Chemistry. Link
-
Schwarzer, A., et al. (2004).[1][3] Supramolecular control of fluorinated benzophenones in the crystalline state. CrystEngComm. Link
-
Hori, A., et al. (2024).[1][4] Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes. MDPI. Link[1]
-
Woydziak, Z. R., et al. (2012).[1] Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution.[5] Journal of Organic Chemistry. Link
-
Maginn, S. J., & Davey, R. J. (1994).[6] 4,4'-Difluorobenzophenone.[1][7][6][8] Acta Crystallographica Section C. Link
Sources
- 1. 4,4’-Difluorobenzophenone | SIELC Technologies [sielc.com]
- 2. LJMU Research Online [researchonline.ljmu.ac.uk]
- 3. Supramolecular control of fluorinated benzophenones in the crystalline state - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4,4'-Difluorobenzophenone | C13H8F2O | CID 9582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4,4'-Difluorobenzophenone - Wikipedia [en.wikipedia.org]
Theoretical and computational studies of substituted benzophenones.
Executive Summary: The Benzophenone Scaffold in Silico
Substituted benzophenones represent a privileged structural motif in medicinal chemistry and materials science. From their role as UV filters (e.g., oxybenzone) to their utility as pharmacophores in anti-inflammatory and anticancer agents, understanding their electronic and structural behavior is critical.
This guide moves beyond basic characterization, detailing the computational protocols required to predict reactivity, spectroscopic signatures, and biological affinity. We focus on the application of Density Functional Theory (DFT) and molecular docking to deconstruct the structure-activity relationships (SAR) of these diarylketones.
Theoretical Framework & Computational Methodology
To accurately model substituted benzophenones, one must account for the conjugation between the carbonyl group and the phenyl rings, as well as potential intramolecular hydrogen bonding (IMHB) in ortho-substituted derivatives (e.g., 2-hydroxybenzophenone).
The "Gold Standard" Protocol
For ground-state optimization and vibrational analysis of benzophenone derivatives, the following level of theory provides the optimal balance between cost and accuracy:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). It handles the
-conjugation of the benzophenone core effectively. -
Basis Set: 6-311++G(d,p) .[1][2]
-
Diffuse functions (++): Critical for describing the lone pairs on the carbonyl oxygen and substituents like -OH or -OCH₃.
-
Polarization functions (d,p): Essential for accurate geometry in aromatic systems.
-
-
Solvation Model: PCM (Polarizable Continuum Model) or SMD . Gas-phase calculations often fail to predict the experimental UV-Vis shifts caused by solvent polarity (solvatochromism).
Computational Workflow Diagram
Figure 1: Standard computational workflow for the structural and electronic characterization of benzophenone derivatives.
Structural & Electronic Properties (The Static View)
Geometry and Tautomerism
In ortho-substituted derivatives like 2-hydroxybenzophenone (2-HBp) , a key structural feature is the Keto-Enol tautomerism. DFT studies consistently show the Keto form is thermodynamically more stable due to a strong intramolecular hydrogen bond (IMHB) between the hydroxyl hydrogen and the carbonyl oxygen (O–H···O=C).
-
Key Metric: The bond length of the IMHB is typically 1.6–1.7 Å , indicating a strong interaction that locks the molecule in a planar conformation, enhancing
-delocalization.
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap (
-
HOMO: Usually localized on the phenyl rings and electron-donating substituents (e.g., -OH, -OCH₃).
-
LUMO: Concentrated on the carbonyl group and the bridge, serving as the electrophilic center.
Global Reactivity Descriptors (Calculated via Koopmans' theorem):
-
Chemical Potential (
): -
Chemical Hardness (
): -
Electrophilicity Index (
):
High
Spectroscopic Profiling & Validation
To validate the theoretical model, calculated spectra must be compared with experimental data. Note that DFT frequencies are harmonic and typically require a scaling factor (approx. 0.96–0.98 for B3LYP) to match experimental anharmonic frequencies.
Comparative Spectroscopic Data (Case Study: 2-Hydroxybenzophenone)
| Spectral Feature | Experimental Value | Theoretical Value (Scaled) | Assignment (PED %) |
| IR: | 1630 cm⁻¹ | 1635 cm⁻¹ | C=O stretch (85%) |
| IR: | 3050 cm⁻¹ (Broad) | 3065 cm⁻¹ | O-H stretch (IMHB) |
| UV-Vis: | 330 nm | 325 nm (TD-DFT) | |
| NMR: | 200.5 ppm | 198.2 ppm | Carbonyl Carbon |
Table 1: Comparison of experimental vs. computed spectroscopic data. The redshift in the C=O stretch (typically ~1650 cm⁻¹) confirms the weakening of the double bond due to intramolecular hydrogen bonding.
Pharmacological Applications: Molecular Docking
For drug development professionals, the benzophenone scaffold is a versatile template. Recent studies focus on its derivatives as inhibitors of COX-2 (Anti-inflammatory) and ERK2 (Anticancer) .
Molecular Docking Protocol
Software: AutoDock Vina / PyRx Target Preparation:
-
Retrieve crystal structure (e.g., PDB ID: 3ITA for PBP6 or COX-2 structures).
-
Remove co-crystallized ligands and water molecules.
-
Add polar hydrogens and compute Gasteiger charges.
Ligand Preparation:
-
Optimize ligand geometry using DFT (B3LYP/6-31G*) to ensure the starting conformation is energetically favorable.
-
Define rotatable bonds (the carbonyl bridge allows significant torsional flexibility).
Interaction Analysis Pipeline
Figure 2: Molecular docking workflow for benzophenone derivatives.
Key Insight: In docking studies of benzophenone-triazole hybrids against COX-2, the carbonyl oxygen often acts as a key hydrogen bond acceptor with residues like Arg120 or Tyr355, while the phenyl rings engage in
Experimental Protocols
Protocol A: DFT Optimization (Gaussian Input Example)
To ensure reproducibility, use the following route section for a standard optimization and frequency calculation:
Note: Always check for imaginary frequencies (NIMAG=0) to confirm a true local minimum.
Protocol B: NBO Analysis
To quantify the stabilization energy
-
Interpretation: A high
value (>20 kcal/mol) for indicates strong hyperconjugative stabilization, often correlating with enhanced stability against hydrolysis.
References
-
Ibeji, C. U., et al. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study.[3] Science Alert.
-
Yesilyurt, I., et al. (2025). Theoretical Investigation of Electronic, Vibrational and Nonlinear Optical Properties of 4-fluoro-4-hydroxybenzophenone. ResearchGate.[4]
-
Karthick, T., et al. (2012). Molecular Modeling Studies of the Structural, Electronic, and UV Absorption Properties of Benzophenone Derivatives. The Journal of Physical Chemistry A.
-
Novel Benzophenone based 1,2,3-Triazole Hybrids. Synthesis, Anticancer Evaluation and Molecular Docking studies. Journal of Chemistry Letters.
-
Design and Synthesis of New Benzophenone Derivatives. In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment.[5] MDPI.
Sources
Molecular Electrostatic Potential Mapping of 3,4-Difluoro-4'-iso-propylbenzophenone: A Computational Guide
Topic: Molecular Electrostatic Potential Map of 3,4-Difluoro-4'-iso-propylbenzophenone Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Computational Biologists
Executive Summary
3,4-Difluoro-4'-iso-propylbenzophenone (CAS 845781-00-2) represents a specialized "privileged scaffold" in medicinal chemistry, combining a lipophilic anchoring motif (isopropyl) with a metabolically robust, electron-deficient aryl ring (3,4-difluoro). This guide details the generation and interpretation of its Molecular Electrostatic Potential (MEP) map. By visualizing the charge distribution, researchers can predict non-covalent interactions, identify sites for metabolic attack (CYP450), and rationalize structure-activity relationships (SAR) in drug discovery.
Part 1: Chemical Architecture & Electronic Environment
Before interpreting the MEP, we must deconstruct the electronic inputs that define the map. The molecule is an asymmetric benzophenone derivative characterized by a "Push-Pull" electronic system, though subtler than classic nitro-amine systems.
The Electrophilic Core (The Linker)
The central carbonyl group (C=O) serves as the primary dipole. The oxygen atom is a hard hydrogen-bond acceptor (HBA), while the carbonyl carbon is the primary site for nucleophilic attack.
The Electron-Deficient Wing (Ring A)
The 3,4-difluorophenyl ring is electronically deactivated.
-
Inductive Effect (-I): Fluorine is highly electronegative (
), pulling electron density through the -framework. -
Resonance Effect (+R): While F has lone pairs that can donate into the
-system, the inductive withdrawal dominates in the ground state. -
Result: This ring will appear electronically "depleted" (blue/green hues on the MEP) compared to unsubstituted benzene, increasing the acidity of the remaining aromatic protons.
The Lipophilic Wing (Ring B)
The 4'-iso-propylphenyl ring acts as the lipophilic anchor.
-
Hyperconjugation: The isopropyl group is a weak electron-donating group (EDG) via
interaction. -
Sterics: The bulky isopropyl group hinders close approach at the para position but increases the logP (lipophilicity), facilitating membrane permeability.
Part 2: Computational Protocol (Self-Validating System)
To generate a reliable MEP map for this specific CAS entry, you cannot rely on generic databases. You must generate it de novo. Below is the standard operating procedure (SOP) using Density Functional Theory (DFT).
Workflow Diagram
Figure 1: Computational workflow for generating a validated MEP map.
Step-by-Step Methodology
-
Structure Generation:
-
Convert the IUPAC name or CAS (845781-00-2) to a 3D coordinate file (.sdf or .gjf).
-
Pre-optimization: Use a molecular mechanics force field (MMFF94) to clear severe steric clashes, particularly ensuring the isopropyl methyl groups are staggered relative to the aromatic ring.
-
-
DFT Optimization (The Gold Standard):
-
Software: Gaussian 16, ORCA, or GAMESS.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
-
Basis Set: 6-311++G(d,p). Note: The diffuse functions (++) are critical for accurately modeling the lone pairs on Fluorine and Oxygen.
-
Solvation (Optional): PCM (Polarizable Continuum Model) using water or DMSO if modeling biological context. Gas phase is sufficient for intrinsic electronic properties.
-
-
Validation:
-
Run a frequency calculation on the optimized geometry.
-
Criteria: Zero imaginary frequencies (NIMAG=0). This confirms the structure is a true local minimum, not a transition state.
-
-
MEP Surface Generation:
-
Map the electrostatic potential onto an electron density isosurface (typically 0.002 or 0.0004 a.u., representing the van der Waals surface).
-
Color Scale: Standardize range from -5.0e-2 (Red) to +5.0e-2 (Blue) Hartree.
-
Part 3: MEP Analysis & Interpretation
Once generated, the MEP map of 3,4-Difluoro-4'-iso-propylbenzophenone displays distinct zones of reactivity.
Quantitative Data Summary
| Region | Color Code | Electrostatic Potential (ESP) | Chemical Behavior |
| Carbonyl Oxygen | Deep Red | Highly Negative | H-Bond Acceptor: Primary binding site for receptor protons or metal cations. |
| Aromatic Ring A (F-sub) | Light Blue / Green | Positive / Neutral | |
| Fluorine Atoms | Yellow / Orange | Slightly Negative | Weak Acceptor: Unlike O, F holds electrons tightly. The "negative cap" is small; the "sigma hole" on the C-F bond is negligible here. |
| Aromatic Ring B (iPr-sub) | Yellow / Green | Neutral / Electron Rich | |
| Isopropyl Group | Green | Neutral | Hydrophobic Shield: Steric bulk with no significant charge bias. Drives entropy-driven binding. |
Visualizing the Electronic Flow
Figure 2: Schematic of electronic push-pull effects defining the MEP.
Detailed Interpretation
-
The "Blue" Shift (Ring A): The most striking feature compared to standard benzophenone is the blue shift (positive potential) over the 3,4-difluoro ring. The two fluorine atoms pull electron density away from the ring carbons.
-
Implication: This ring is deactivated towards metabolic oxidation (e.g., hydroxylation by CYP450). The MEP predicts that electrophilic metabolic enzymes will avoid this ring and target the more electron-rich Ring B.
-
-
The "Red" Anchor (Carbonyl): The carbonyl oxygen remains the most negative region. However, the electron-withdrawing nature of the 3,4-difluoro ring slightly reduces the basicity of this oxygen compared to unsubstituted benzophenone.
-
Implication: While still a hydrogen bond acceptor, it may form slightly weaker H-bonds, potentially altering residence time in a receptor pocket.
-
-
The Steric/Lipophilic Zone (Isopropyl): The MEP shows this region as "green" (neutral).
-
Implication: This area is dominated by van der Waals forces. In docking simulations, this group should be oriented towards hydrophobic pockets (e.g., Leucine/Valine rich regions).
-
Part 4: Implications for Drug Development[1][2]
Metabolic Stability (MetID)
The MEP explains the metabolic rationale of this scaffold.
-
Problem: Benzophenone is rapidly metabolized via hydroxylation on the phenyl rings.
-
Solution: The MEP shows the 3,4-difluoro ring is positively charged (electron-deficient). CYP450 enzymes (which use an electrophilic Iron-Oxo species) prefer electron-rich rings. Therefore, Ring A is metabolically blocked . Metabolism will likely occur on Ring B (ortho to the isopropyl group) or via oxidation of the isopropyl methine C-H.
Pharmacophore Modeling
When using this molecule as a probe or lead:
-
Vector 1 (H-Bond): Align the C=O vector with a donor in the active site (e.g., Serine OH).
-
Vector 2 (Pi-Stacking): Align Ring B (electron-rich) with electron-deficient aromatic residues (e.g., Tryptophan).
-
Vector 3 (Hydrophobic): Buries the Isopropyl group in a lipophilic cleft.
Reactivity
If synthesizing derivatives, the MEP predicts:
-
Nucleophilic Aromatic Substitution (
): The 3,4-difluoro ring is activated for nucleophilic attack. A strong nucleophile could potentially displace a Fluorine atom (specifically at the 4-position) due to the low electron density visualized in the MEP.
References
-
Santa Cruz Biotechnology. 3,4-Difluoro-4'-iso-propylbenzophenone (CAS 845781-00-2) Product Data.
-
Frisch, M. J., et al. Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. (Standard reference for DFT methodology).
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry.[1][2][3][4][5] Chemical Society Reviews. (Grounding for Fluorine's metabolic effects).[1][2][6][7]
-
Murray, J. S., & Politzer, P. (2011). The electrostatic potential: an overview. Wiley Interdisciplinary Reviews: Computational Molecular Science. (Authoritative text on MEP interpretation).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[2]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Everything You Need to Know About 3,4-Difluoro Nitrobenzene [aprainnovative.in]
- 4. figshare.mq.edu.au [figshare.mq.edu.au]
- 5. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,4-Difluoro-4'-iso-propylbenzophenone
Abstract
These application notes provide a comprehensive guide for the synthesis of 3,4-Difluoro-4'-iso-propylbenzophenone, a valuable intermediate in pharmaceutical and materials science research. The described protocol is centered around a robust and well-established Friedel-Crafts acylation reaction. This document offers a detailed, step-by-step methodology, an in-depth discussion of the reaction mechanism, and guidelines for the characterization of the final product. The presented information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully and reliably synthesize this target molecule.
Introduction
3,4-Difluoro-4'-iso-propylbenzophenone (CAS 845781-00-2) is a substituted benzophenone that incorporates a difluorinated phenyl ring and an isopropyl-substituted phenyl ring.[1] The presence of fluorine atoms can significantly modulate the physicochemical and biological properties of a molecule, often enhancing metabolic stability and binding affinity in drug candidates. The isopropyl group provides a lipophilic character. Consequently, this compound serves as a key building block in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.
The primary synthetic route to 3,4-Difluoro-4'-iso-propylbenzophenone is the Friedel-Crafts acylation of cumene (isopropylbenzene) with 3,4-difluorobenzoyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to an aromatic ring.[2]
Reaction Scheme
The overall reaction for the synthesis of 3,4-Difluoro-4'-iso-propylbenzophenone is depicted below:
Caption: Overall reaction scheme for the synthesis.
Mechanism of the Friedel-Crafts Acylation
The Friedel-Crafts acylation proceeds through a well-defined electrophilic aromatic substitution mechanism. The key steps are outlined below:
-
Generation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the 3,4-difluorobenzoyl chloride by coordinating to the chlorine atom. This polarization facilitates the cleavage of the carbon-chlorine bond, forming a highly electrophilic and resonance-stabilized acylium ion.
-
Electrophilic Attack: The electron-rich aromatic ring of cumene acts as a nucleophile and attacks the acylium ion. The isopropyl group is an ortho-, para-director; however, due to steric hindrance from the bulky isopropyl group, the acylation predominantly occurs at the para position. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Aromatization: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the newly attached acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice, the catalyst is complexed with the ketone product and is therefore used in stoichiometric amounts.
Caption: Step-wise mechanism of the Friedel-Crafts acylation.
Experimental Protocols
This section provides detailed protocols for the synthesis of the required precursor, 3,4-difluorobenzoyl chloride, and the final product, 3,4-Difluoro-4'-iso-propylbenzophenone.
Protocol 1: Synthesis of 3,4-Difluorobenzoyl Chloride
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,4-Difluorobenzoic acid | 158.11 | 15.8 g | 0.1 |
| Thionyl chloride (SOCl₂) | 118.97 | 14.3 g (8.7 mL) | 0.12 |
| Dimethylformamide (DMF) | 73.09 | 2-3 drops | catalytic |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), add 3,4-difluorobenzoic acid (15.8 g, 0.1 mol).
-
Carefully add thionyl chloride (14.3 g, 8.7 mL, 0.12 mol) to the flask, followed by 2-3 drops of DMF as a catalyst.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Distill the excess thionyl chloride under atmospheric pressure.
-
Distill the remaining liquid under reduced pressure to obtain pure 3,4-difluorobenzoyl chloride as a colorless to pale yellow liquid.
Protocol 2: Synthesis of 3,4-Difluoro-4'-iso-propylbenzophenone
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,4-Difluorobenzoyl chloride | 176.57 | 17.7 g | 0.1 |
| Cumene (Isopropylbenzene) | 120.19 | 14.4 g (16.7 mL) | 0.12 |
| Aluminum chloride (AlCl₃) | 133.34 | 14.7 g | 0.11 |
| Dichloromethane (DCM) | 84.93 | 150 mL | - |
| Hydrochloric acid (HCl), concentrated | 36.46 | ~50 mL | - |
| Dichloromethane (for extraction) | - | 2 x 50 mL | - |
| Saturated sodium bicarbonate solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | - | - |
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Add anhydrous aluminum chloride (14.7 g, 0.11 mol) and dichloromethane (100 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of 3,4-difluorobenzoyl chloride (17.7 g, 0.1 mol) and cumene (14.4 g, 16.7 mL, 0.12 mol) in dichloromethane (50 mL).
-
Add the solution from the dropping funnel to the stirred aluminum chloride suspension dropwise over 30-45 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (50 mL).
-
Stir the mixture vigorously until the ice has melted and the layers have separated.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Characterization of 3,4-Difluoro-4'-iso-propylbenzophenone
The successful synthesis of the target compound should be confirmed by a combination of spectroscopic methods and physical property measurements.
Physicochemical Properties:
| Property | Value |
| CAS Number | 845781-00-2[1] |
| Molecular Formula | C₁₆H₁₄F₂O[1] |
| Molecular Weight | 260.28 g/mol [1] |
| Appearance | Expected to be a solid at room temperature |
| Melting Point | To be determined experimentally |
Spectroscopic Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz):
-
Aromatic protons of the difluorophenyl ring will appear as complex multiplets in the range of δ 7.0-7.8 ppm.
-
Aromatic protons of the isopropylphenyl ring will appear as two doublets in the range of δ 7.2-7.8 ppm.
-
The methine proton of the isopropyl group will appear as a septet around δ 3.0 ppm.
-
The methyl protons of the isopropyl group will appear as a doublet around δ 1.2 ppm.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
The carbonyl carbon will appear in the range of δ 190-200 ppm.
-
Aromatic carbons will appear in the range of δ 115-165 ppm, with characteristic C-F couplings for the difluorinated ring.
-
The methine carbon of the isopropyl group will appear around δ 34 ppm.
-
The methyl carbons of the isopropyl group will appear around δ 24 ppm.
-
-
Infrared (IR) Spectroscopy (KBr or ATR):
-
A strong absorption band for the C=O stretch of the ketone will be observed around 1650-1670 cm⁻¹.
-
C-F stretching vibrations will be observed in the region of 1100-1300 cm⁻¹.
-
Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹.
-
Aliphatic C-H stretching of the isopropyl group will be observed around 2850-3000 cm⁻¹.
-
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Reagents:
-
Thionyl chloride is corrosive and reacts violently with water. It is a lachrymator and should be handled with extreme care.
-
Aluminum chloride is a water-sensitive solid that reacts exothermically with moisture, releasing HCl gas. It should be handled in a dry environment.
-
3,4-Difluorobenzoyl chloride is a corrosive acyl chloride.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Conclusion
The synthesis of 3,4-Difluoro-4'-iso-propylbenzophenone can be reliably achieved through a Friedel-Crafts acylation of cumene with 3,4-difluorobenzoyl chloride. The provided protocols offer a detailed guide for this synthesis, from the preparation of the necessary acyl chloride to the purification and characterization of the final product. Adherence to the described procedures and safety precautions will enable researchers to successfully synthesize this valuable chemical intermediate for a range of applications in scientific research and development.
References
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Lumen Learning. Preparation of alkylbenzenes. [Link]
-
Master Organic Chemistry. Friedel-Crafts Alkylation and Acylation. [Link]
-
PrepChem. Synthesis of 4,4'-difluorobenzophenone. [Link]
- Google Patents. A kind of preparation method of 4,4'-difluorobenzophenone.
-
YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]
-
Journal of the American Chemical Society. The Preparation of 4-Fluoro- and 4,4'-Difluorobenzophenone. [Link]
- Google Patents. Process for producing benzophenone compounds.
-
Wikipedia. 4,4'-Difluorobenzophenone. [Link]
Sources
Friedel-Crafts acylation for 3,4-Difluoro-4'-iso-propylbenzophenone.
Application Note: High-Purity Synthesis of 3,4-Difluoro-4'-iso-propylbenzophenone via Regioselective Friedel-Crafts Acylation
Executive Summary
This application note details the optimized synthetic protocol for 3,4-Difluoro-4'-iso-propylbenzophenone , a critical intermediate often utilized in the synthesis of liquid crystal mesogens and fluorinated pharmaceutical scaffolds.
While two retrosynthetic disconnections are theoretically possible, this guide prioritizes the Friedel-Crafts acylation of cumene (isopropylbenzene) with 3,4-difluorobenzoyl chloride . This route is selected for its superior regioselectivity, cost-efficiency, and safety profile compared to the acylation of the deactivated 1,2-difluorobenzene ring. The protocol emphasizes moisture control, exotherm management, and the removal of aluminum salts to ensure high purity (>98%).
Strategic Retrosynthesis & Route Selection
The synthesis of diaryl ketones requires careful selection of the nucleophile (aromatic ring) and electrophile (acylating agent).
-
Route A (Selected): Acylation of Cumene (Activated Nucleophile) with 3,4-Difluorobenzoyl Chloride (Electrophile).
-
Rationale: Cumene is electron-rich due to the isopropyl group (hyperconjugation). The reaction proceeds under mild conditions. Regioselectivity favors the para position due to the steric bulk of the isopropyl group.
-
-
Route B (Rejected): Acylation of 1,2-Difluorobenzene (Deactivated Nucleophile) with 4-Isopropylbenzoyl Chloride .
-
Rationale: The fluorine atoms strongly deactivate the ring (inductive withdrawal), requiring harsh conditions (high heat/pressure) that lead to decomposition and poor regiocontrol (mixture of isomers).
-
Figure 1: Retrosynthetic logic comparing the activated Cumene route (Green) vs. the deactivated Difluorobenzene route (Red).
Reaction Mechanism
The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism.
-
Activation: Aluminum chloride (
) abstracts the chloride from 3,4-difluorobenzoyl chloride, generating the resonance-stabilized acylium ion (electrophile). -
Attack: The
-electrons of cumene attack the acylium ion. The isopropyl group directs the attack to the para position (major product) to minimize steric clash, forming a sigma complex (arenium ion). -
Aromatization: The
anion abstracts a proton, restoring aromaticity and releasing HCl gas. -
Complexation: The resulting ketone oxygen donates electron density to the aluminum, forming a stable 1:1 complex (
). This necessitates a stoichiometric amount of catalyst (>1.0 equiv).
Experimental Protocol
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Density (g/mL) | Role |
| Cumene | 120.19 | 1.0 | 0.862 | Substrate (Nucleophile) |
| 3,4-Difluorobenzoyl Chloride | 176.55 | 1.1 | 1.403 | Electrophile |
| Aluminum Chloride ( | 133.34 | 1.2 - 1.3 | Solid | Lewis Acid Catalyst |
| Dichloromethane (DCM) | 84.93 | Solvent | 1.33 | Solvent (Anhydrous) |
| HCl (1M) | - | Excess | - | Quenching Agent |
Step-by-Step Procedure
Safety Pre-Check:
-
Perform in a fume hood (HCl gas evolution).
-
Ensure all glassware is oven-dried (water destroys
). -
Fit the reaction vessel with a gas trap (NaOH scrubber) to neutralize HCl.
Step 1: Catalyst Suspension
-
Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, reflux condenser, and nitrogen inlet.
-
Under nitrogen flow, charge the flask with Anhydrous
(1.3 equiv) . -
Add Anhydrous DCM (approx. 5-7 mL per gram of substrate) to suspend the solid. Cool the suspension to 0–5°C using an ice bath.
Step 2: Electrophile Formation
-
Dilute 3,4-Difluorobenzoyl chloride (1.1 equiv) in a small volume of DCM.
-
Add this solution dropwise to the
suspension over 15 minutes. -
Observation: The mixture may turn yellow/orange as the acylium ion forms. Stir for 15 minutes at 0°C.
Step 3: Substrate Addition (The Reaction)
-
Dilute Cumene (1.0 equiv) in DCM in the addition funnel.
-
Add the cumene solution dropwise to the reaction mixture over 30–45 minutes.
-
Critical Control: Maintain internal temperature <10°C to maximize regioselectivity (para vs ortho).
-
-
Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (RT).
-
Stir at RT for 2–4 hours. Monitor by TLC or HPLC.
-
Note: If conversion is sluggish, reflux (40°C) for 1 hour may be required, but mild conditions usually suffice for activated arenes.
-
Step 4: Quenching & Workup
-
Cool the mixture back to 0°C.
-
Cautiously pour the reaction mixture into a beaker containing Ice + 1M HCl .
-
Caution: Highly exothermic hydrolysis of aluminum salts.
-
-
Stir vigorously until the solid aluminum complex dissolves and two clear layers appear.
-
Separate the organic layer.[4] Extract the aqueous layer twice with DCM.[1]
-
Combine organic layers and wash sequentially with:
-
Dry over Anhydrous
, filter, and concentrate under reduced pressure.
Step 5: Purification
-
The crude product is typically a viscous oil or low-melting solid.
-
Recrystallization: If solid, recrystallize from hot Ethanol or Hexane/EtOAc (9:1).
-
Distillation: If oil, high-vacuum distillation is effective, though care must be taken not to decompose the product.
-
Yield Expectation: 75–85%.
Process Workflow & Logic
Figure 2: Step-by-step experimental workflow ensuring safety and regioselectivity.
Analytical Characterization (QC)
To validate the identity of 3,4-Difluoro-4'-iso-propylbenzophenone , look for these key spectral signatures:
-
1H NMR (
):-
Isopropyl Group: A distinct doublet (
1.3 ppm, 6H) and a septet ( 3.0 ppm, 1H). -
Aromatic Region:
-
Two doublets (AA'BB' system) for the para-substituted cumene ring (
7.3 ppm and 7.7 ppm). -
Complex multiplet pattern for the 3,4-difluorophenyl ring due to H-F and F-F coupling.
-
-
-
13C NMR:
-
Carbonyl peak (
195 ppm). -
C-F carbons will appear as doublets of doublets (dd) with large coupling constants (
).
-
-
Mass Spectrometry (GC-MS/ESI):
-
Molecular Ion
. -
Fragment peaks corresponding to the loss of the isopropyl group or cleavage at the carbonyl.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in reagents/solvent. | Use freshly distilled DCM and store |
| Ortho-Isomer Impurity | Reaction temperature too high during addition. | Keep addition temperature strictly <5°C. |
| Dark/Tarred Product | Polymerization or decomposition. | Ensure dropwise addition; do not overheat during reflux. |
| Emulsion during Workup | Aluminum salts not fully hydrolyzed. | Add more HCl and stir longer before separation; filter through Celite if necessary. |
References
- General Protocol (Friedel-Crafts): Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.
- Mechanistic Insight: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2012.
- Regioselectivity Data: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.
Sources
Application Note: Precision Synthesis of Unsymmetrical Benzophenones via Lewis Acid Catalysis
Executive Summary
Unsymmetrical benzophenones are critical pharmacophores in drug discovery, serving as core scaffolds for non-steroidal anti-inflammatory drugs (e.g., Ketoprofen), fenofibrate, and UV-blocking agents. Historically, the synthesis of these motifs relied on Friedel-Crafts acylation mediated by stoichiometric aluminum chloride (AlCl₃).[1] While effective, this method suffers from poor atom economy, high waste generation, and complex workups due to strong product-catalyst complexation.
This application note provides a technical roadmap for transitioning from traditional stoichiometric workflows to modern catalytic systems. We detail three distinct protocols ranging from the robust "gold standard" AlCl₃ method to sustainable homogeneous (FeCl₃/Propylene Carbonate) and heterogeneous (Zeolite H-Beta) catalytic cycles.
Mechanistic Insight: The Acylium Activation Cycle
Understanding the electrophilic activation is prerequisite to catalyst selection. The Lewis Acid (LA) does not merely "catalyze" the reaction; in stoichiometric protocols, it must overcome the basicity of the product ketone.
Reaction Pathway Visualization
The following diagram illustrates the critical divergence between the Catalytic Cycle (where the LA is regenerated) and the Stoichiometric Trap (where the LA is sequestered by the product).
Figure 1: Mechanistic divergence between catalytic turnover and stoichiometric sequestration in Friedel-Crafts acylation.
Catalyst Selection Matrix
Select the appropriate system based on substrate sensitivity and scale.
| Feature | Protocol A: AlCl₃ (Traditional) | Protocol B: FeCl₃ / PC (Green) | Protocol C: Zeolite H-Beta (Hetero) |
| Catalyst Loading | 1.1 – 1.5 Equivalents (Stoichiometric) | 1 – 5 mol% | 10 – 20 wt% |
| Substrate Scope | Universal (Active & Deactivated rings) | Activated & Mildly Deactivated | Activated (Electron-rich) only |
| Regioselectivity | Thermodynamic control (often meta/para mix) | High (Solvent assisted) | Shape Selective (Para dominant) |
| Waste Profile | High (Aluminum salts, HCl gas) | Low (Solvent recyclable) | Very Low (Catalyst reusable) |
| Key Application | Synthesis of Ketoprofen intermediates | Atom-economical benzoylation | Continuous flow synthesis |
Experimental Protocols
Protocol A: Stoichiometric Synthesis of 3-Acetylbenzophenone
Targeting the Ketoprofen scaffold using the traditional AlCl₃ method. This protocol addresses the "deactivated ring" challenge.
Reagents:
-
Acetophenone (1.0 equiv)
-
Benzoyl Chloride (1.1 equiv)
-
AlCl₃ (Anhydrous, 2.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE)
Workflow:
-
Inertion: Flame-dry a 250 mL three-neck flask equipped with a reflux condenser, addition funnel, and HCl gas trap. Purge with N₂.
-
Lewis Acid Slurry: Charge flask with AlCl₃ (2.5 equiv) and DCE (5 volumes). Cool to 0–5 °C.
-
Electrophile Formation: Add Benzoyl Chloride (1.1 equiv) dropwise over 15 min. Observe dissolution of AlCl₃ as the acylium complex forms.
-
Substrate Addition: Add Acetophenone (1.0 equiv) slowly. Note: The reaction is exothermic.
-
Reaction: Warm to reflux (83 °C) for 4–6 hours. Monitor by HPLC (Target: >95% conversion).
-
Quench (Critical): Cool to RT. Pour reaction mixture slowly into ice-water/HCl mixture. Caution: Violent hydrolysis.
-
Workup: Extract with DCM. Wash organic layer with 1M NaOH (removes benzoic acid byproduct) and brine. Dry over MgSO₄.
Validation Point: The product 3-acetylbenzophenone is formed because the acetyl group directs meta, overcoming the deactivation via high temperature and excess Lewis acid [1].[2]
Protocol B: Green Catalytic Acylation using FeCl₃ in Propylene Carbonate
A modern, high-atom-economy approach utilizing solvent effects to boost catalytic turnover.
Rationale: Propylene Carbonate (PC) is a polar aprotic solvent that stabilizes the acylium intermediate while weakly coordinating to the iron catalyst, allowing for turnover that is impossible in non-polar solvents [2].
Reagents:
-
Anisole or Xylene (1.0 equiv)
-
Benzoyl Chloride (1.0 equiv)
-
FeCl₃ (0.05 equiv / 5 mol%)
-
Solvent: Propylene Carbonate (PC)[3]
Workflow:
-
Setup: In a screw-cap vial or reactor, dissolve FeCl₃ (5 mol%) in Propylene Carbonate (2M concentration relative to substrate).
-
Addition: Add the arene (1.0 equiv) followed by Benzoyl Chloride (1.0 equiv).
-
Reaction: Heat to 80 °C for 2–4 hours.
-
Observation: The solution typically turns dark red/brown (active iron species).
-
-
Workup: Add water to the reaction mixture. Extract with Ethyl Acetate.
-
Green Advantage: The PC stays in the aqueous phase or can be distilled for recovery.
-
-
Purification: Evaporation yields high-purity ketone often requiring no chromatography.
Validation Point: This method typically yields >90% conversion with only 5% catalyst loading, drastically reducing metal waste compared to Protocol A [2].
Protocol C: Shape-Selective Heterogeneous Catalysis (Zeolite H-Beta)
Ideal for continuous flow applications and maximizing para-selectivity.
Reagents:
-
Toluene or Anisole (Excess, acts as solvent)
-
Benzoyl Chloride (1.0 equiv)
-
Catalyst: Zeolite H-Beta (Si/Al ratio ~25, calcined at 500 °C)
Workflow:
-
Catalyst Activation: Calcine Zeolite H-Beta at 500 °C for 4 hours to remove adsorbed water. Critical: Water kills Lewis acid sites.
-
Batch Setup: In a pressure tube, mix Zeolite (10 wt% of substrate), Benzoyl Chloride (1.0 equiv), and Toluene (5.0 equiv).
-
Reaction: Heat to 110–130 °C for 6–12 hours.
-
Filtration: Filter the hot reaction mixture to remove the catalyst.
-
Recyclability:[4] Wash catalyst with acetone and recalcine for reuse.
-
-
Isolation: Distill off excess toluene to obtain the product.
Validation Point: Zeolite H-Beta pores restrict the formation of bulky ortho isomers, yielding para-methylbenzophenone with >95% regioselectivity [3].
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Yield (Protocol A) | Moisture deactivating AlCl₃ | Ensure glassware is flame-dried; use fresh anhydrous AlCl₃. |
| Polysubstitution | High reactivity of substrate | Increase dilution; use Protocol C (Shape selective restriction). |
| Isomer Mixture (Ortho/Para) | Thermodynamic equilibrium | Switch to Zeolite H-Beta (Protocol C) to enforce steric control. |
| Black Tar Formation | Polymerization of substrate | Lower reaction temperature; add substrate slower (dropwise). |
| Catalyst Deactivation (Protocol C) | Pore clogging (Coking) | Calcine used catalyst in air at 550 °C to burn off organic residues. |
References
-
RSC Publishing. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate. Retrieved from [Link]
-
MDPI. (2015). Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones. Retrieved from [Link]
-
National Institutes of Health (PMC). (2024). Friedel-Crafts Acylation with Amides: A New Approach to Benzophenones. Retrieved from [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
- 4. research.rug.nl [research.rug.nl]
Application Notes & Protocols: 3,4-Difluoro-4'-iso-propylbenzophenone as a Core Scaffold for Novel Kinase Inhibitors
Introduction
In the landscape of modern medicinal chemistry, the benzophenone scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1][2][3][4] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[5] The subject of this guide, 3,4-Difluoro-4'-iso-propylbenzophenone, is a unique molecule that combines the structural benefits of the benzophenone core with the advantageous properties of fluorine substitution. This document provides a comprehensive overview of the potential applications of 3,4-Difluoro-4'-iso-propylbenzophenone as a key building block in the synthesis of novel kinase inhibitors, along with detailed experimental protocols.
Physicochemical Properties of 3,4-Difluoro-4'-iso-propylbenzophenone
| Property | Value | Reference |
| CAS Number | 845781-00-2 | [6] |
| Molecular Formula | C₁₆H₁₄F₂O | [6] |
| Molecular Weight | 260.28 g/mol | [6] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. Insoluble in water. | [7] |
Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[8][9] The development of small molecule kinase inhibitors is a major focus of contemporary drug discovery. The 3,4-difluorophenyl moiety is a common feature in many approved and investigational kinase inhibitors, where it often engages in key hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of the target kinase.[10] The 4'-iso-propyl group on the second phenyl ring of 3,4-Difluoro-4'-iso-propylbenzophenone can serve as a versatile synthetic handle for the introduction of various pharmacophores to modulate potency and selectivity.
This application note outlines a prospective pathway for utilizing 3,4-Difluoro-4'-iso-propylbenzophenone in the synthesis of a novel class of p38 MAP kinase inhibitors. The p38 MAP kinase signaling pathway is implicated in inflammatory responses and has been shown to be a valid target in various cancer models.[11]
Experimental Protocols
Protocol 1: Synthesis of 3,4-Difluoro-4'-iso-propylbenzophenone
This protocol describes the synthesis of 3,4-Difluoro-4'-iso-propylbenzophenone via a Friedel-Crafts acylation reaction.[12]
Materials:
-
1,2-Difluorobenzene
-
4-iso-propylbenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a stirred solution of 1,2-difluorobenzene (1.2 equivalents) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add anhydrous AlCl₃ (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Allow the mixture to stir at 0 °C for 15 minutes.
-
Slowly add a solution of 4-iso-propylbenzoyl chloride (1.0 equivalent) in anhydrous DCM to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 3,4-Difluoro-4'-iso-propylbenzophenone as a white solid.
Expected Yield: 75-85%
Protocol 2: Reductive Amination to Introduce a Pharmacophore
This protocol details the conversion of the ketone in 3,4-Difluoro-4'-iso-propylbenzophenone to an amine, which can then be further functionalized.
Materials:
-
3,4-Difluoro-4'-iso-propylbenzophenone
-
Ammonium acetate (CH₃COONH₄)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3,4-Difluoro-4'-iso-propylbenzophenone (1.0 equivalent) and ammonium acetate (10 equivalents) in methanol.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor by TLC.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with DCM (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude amine.
-
The crude product can be purified by column chromatography or used directly in the next step.
Protocol 3: Amide Coupling to Synthesize a Hypothetical p38 MAP Kinase Inhibitor
This protocol describes the final step in synthesizing a potential kinase inhibitor by coupling the amine with a substituted pyrazole carboxylic acid. Pyrazole moieties are common in kinase inhibitors.
Materials:
-
(3,4-Difluoro-phenyl)-(4-iso-propyl-phenyl)-methylamine (from Protocol 2)
-
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Lithium chloride (LiCl) solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (3,4-Difluoro-phenyl)-(4-iso-propyl-phenyl)-methylamine (1.0 equivalent) and 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.1 equivalents) in anhydrous DMF, add DIPEA (3.0 equivalents).
-
Stir the mixture for 5 minutes at room temperature.
-
Add HATU (1.2 equivalents) to the reaction mixture.
-
Stir at room temperature for 4-6 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% LiCl solution (3x) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final compound.
Visualization of Synthetic and Signaling Pathways
Caption: Synthetic route to a hypothetical kinase inhibitor.
Caption: Inhibition of the p38 MAP kinase signaling pathway.
In Vitro Kinase Assay Protocol
Objective: To determine the inhibitory activity (IC₅₀) of the synthesized compound against p38α MAP kinase.
Materials:
-
Recombinant human p38α MAP kinase
-
ATP
-
Myelin Basic Protein (MBP) as a substrate
-
Synthesized inhibitor compound
-
Kinase buffer
-
³²P-γ-ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase buffer, recombinant p38α, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and ³²P-γ-ATP, and MBP substrate.
-
Incubate the reaction at 30 °C for 20 minutes.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated ³²P-γ-ATP.
-
Measure the amount of ³²P incorporated into the MBP substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
3,4-Difluoro-4'-iso-propylbenzophenone represents a promising and versatile starting material for the synthesis of novel, biologically active molecules, particularly in the realm of kinase inhibitor discovery. The presence of the difluorophenyl group provides a strong rationale for its use in targeting the ATP-binding site of kinases, while the iso-propylphenyl moiety offers a convenient point for chemical elaboration to optimize potency, selectivity, and pharmacokinetic properties. The protocols outlined in this application note provide a robust framework for researchers and drug development professionals to explore the potential of this valuable chemical building block.
References
-
Wang, M., et al. (2012). Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities. Molecules. [Link]
-
de Oliveira, G. G., et al. (2021). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Brazilian Journal of Pharmaceutical Sciences. [Link]
-
Li, Y., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. [Link]
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Bruno, O., et al. (2015). Synthesis, biological activities and pharmacokinetic properties of new fluorinated derivatives of selective PDE4D inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Ribeiro, P. R., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules. [Link]
- Imperial Chemical Industries Ltd. (1979). Preparation of 4,4'-difluorobenzophenone.
-
Gomes, P. A. T. M., et al. (2023). Synthesis and In Vitro Biocompatibility Studies of Novel Alkoxy 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacenes. Molecules. [Link]
-
Verhoork, S. J. J., et al. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. The Journal of Organic Chemistry. [Link]
-
Wang, Z., et al. (2019). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Letters in Drug Design & Discovery. [Link]
-
Mykhailiuk, P. K. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
-
Houghtaling, J. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. CUNY Graduate Center. [Link]
-
California Department of Industrial Relations. (2019). Benzophenone Substance Summary. [Link]
-
Taylor & Francis. (2022). Benzophenone – Knowledge and References. [Link]
- CN105859536A. (2016). Method for preparing 3, 4-difluorobenzaldehyde.
-
Foucourt, A., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. [Link]
-
Küchler, J. P., et al. (2023). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. Journal of Medicinal Chemistry. [Link]
-
Gardinier, K. M., et al. (2022). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link]
-
Al-Majedy, Y. K., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Chemistry. [Link]
-
Pompa, O., et al. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules. [Link]
-
Adams, V. H., & Ruiz, J. (2023). Tiered In Vitro Toxicity Testing WP19-1338 Novel Additive Manufacturing Propellants. Defense Technical Information Center. [Link]
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International Narcotics Control Board. (2023). List of Precursors and chemicals Frequently used in the illicit manufacture of narcotic drugs and psychotropic substances under international control. [Link]
-
Gueddouda, N. M., et al. (2019). Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells. ChemMedChem. [Link]
-
DEA Diversion Control Division. (2025). Precursor and chemical trends in illicit drug manufacturing. [Link]
-
Palavong, N., et al. (2020). Three‐step synthetic approach to 4 from commercially available 2,6‐difluoro‐benzophenone. ResearchGate. [Link]
-
El-Sayed, N. N. E., et al. (2016). Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. Iranian Journal of Pharmaceutical Research. [Link]
-
European Human Biomonitoring Initiative. (2022). Benzophenones - Substance report. [Link]
-
Xu, W., et al. (2024). Design, synthesis and pharmacological evaluation of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine derivatives as p21-activated kinase 4 inhibitors for treatment of pancreatic cancer. Acta Pharmaceutica Sinica B. [Link]
-
Kakonen, S. M., et al. (2002). Effect of MAP kinase inhibitors on PTHrP production in MDA-MB-231 cells... ResearchGate. [Link]
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- 12. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment [mdpi.com]
Application Notes and Protocols for 3,4-Difluoro-4'-iso-propylbenzophenone as a Photoinitiator
Prepared for: Researchers, scientists, and drug development professionals.
Introduction: A Modern Photoinitiator for Advanced Applications
3,4-Difluoro-4'-iso-propylbenzophenone is a specialized Type II photoinitiator designed for free-radical polymerization. This molecule, with the CAS Number 845781-00-2, integrates the classic benzophenone chromophore with strategic substitutions to modulate its photochemical behavior. The presence of two electron-withdrawing fluorine atoms on one phenyl ring and an electron-donating isopropyl group on the other creates a unique electronic environment. This substitution pattern is anticipated to influence the photoinitiator's absorption characteristics, reactivity of the excited triplet state, and overall initiation efficiency. These application notes provide a comprehensive guide to the use of 3,4-Difluoro-4'-iso-propylbenzophenone, offering both theoretical insights and practical, field-tested protocols for its effective implementation in photopolymerization processes.
Physicochemical Properties
A clear understanding of the fundamental properties of 3,4-Difluoro-4'-iso-propylbenzophenone is essential for its effective use.
| Property | Value | Source |
| CAS Number | 845781-00-2 | [1] |
| Molecular Formula | C₁₆H₁₄F₂O | [1] |
| Molecular Weight | 260.28 g/mol | [1] |
| Appearance | White to off-white crystalline solid (typical for benzophenones) | Inferred |
| Solubility | Expected to be soluble in common organic solvents (e.g., THF, DCM, Acetone, Acetonitrile) and various acrylate/methacrylate monomers. | Inferred |
| UV Absorption (λmax) | Expected in the UVA range, typical for benzophenone derivatives (approx. 250-380 nm). The exact λmax may be slightly shifted due to the specific substitutions. | Inferred from[2][3] |
Mechanism of Action: A Type II Photoinitiation Pathway
As a substituted benzophenone, 3,4-Difluoro-4'-iso-propylbenzophenone functions as a Type II photoinitiator. This classification dictates that it requires a co-initiator, or synergist, to efficiently generate the free radicals necessary for polymerization. The process is a multi-step photochemical reaction.
-
Photoexcitation: Upon absorption of UV radiation, the photoinitiator molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived excited triplet state (T₁). This triplet state is the primary reactive species in the initiation process.
-
Hydrogen Abstraction: The excited triplet state of the benzophenone derivative is a potent hydrogen abstractor. It reacts with a hydrogen donor, typically a tertiary amine or an alcohol co-initiator, to generate a ketyl radical and an amine-derived radical.
-
Initiation of Polymerization: The amine-derived radical is typically the primary species that initiates the polymerization of monomers, such as acrylates or methacrylates. The ketyl radical is less reactive and may participate in termination reactions.
The efficiency of this process is highly dependent on the concentration of both the photoinitiator and the co-initiator, as well as the intensity and wavelength of the UV light source.
Applications
The unique substitution pattern of 3,4-Difluoro-4'-iso-propylbenzophenone suggests its utility in a variety of applications where high reactivity and specific solubility characteristics are desired.
-
UV-Curable Coatings and Inks: Its anticipated good solubility in a range of monomers and oligomers makes it a strong candidate for clear and pigmented coatings, as well as for various printing ink formulations.[4][5]
-
Adhesives: Can be used to initiate the rapid curing of structural and pressure-sensitive adhesives upon exposure to UV light.
-
3D Printing (Vat Photopolymerization): Suitable for stereolithography (SLA) and digital light processing (DLP) 3D printing resins, particularly those requiring efficient curing with LED light sources in the UVA range.[6][7]
-
Biomaterials and Hydrogels: The efficiency of benzophenone derivatives allows for their use in the crosslinking of hydrogels for biomedical applications, though biocompatibility would need to be assessed.
-
Drug Delivery Systems: Can be employed in the photopolymerization of drug-eluting matrices or hydrogel-based delivery vehicles.
Experimental Protocols
The following protocols are provided as starting points for researchers. Optimization of concentrations, co-initiators, and curing conditions is recommended for specific applications.
Protocol 1: Screening of Photoinitiator Efficiency in a Model Acrylate Formulation
This protocol details a method for evaluating the photopolymerization kinetics of a simple acrylate formulation using Photo-Differential Scanning Calorimetry (Photo-DSC).
Materials and Equipment:
-
3,4-Difluoro-4'-iso-propylbenzophenone
-
Trimethylolpropane triacrylate (TMPTA) as a model monomer.[3]
-
Ethyl 4-(dimethylamino)benzoate (EDB) or Triethanolamine (TEOA) as a co-initiator.[3]
-
Photo-Differential Scanning Calorimeter (Photo-DSC) equipped with a UV light source (e.g., mercury lamp with filters or a 365 nm LED).
-
Analytical balance
-
Amber vials for sample preparation
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the co-initiator (e.g., 5% w/w EDB in TMPTA).
-
Prepare a stock solution of the photoinitiator (e.g., 2% w/w 3,4-Difluoro-4'-iso-propylbenzophenone in TMPTA).
-
-
Formulation Preparation:
-
In an amber vial, mix the stock solutions and additional TMPTA to achieve the desired final concentrations. A typical starting formulation is:
-
3,4-Difluoro-4'-iso-propylbenzophenone: 1.0% w/w
-
EDB: 2.0% w/w
-
TMPTA: 97.0% w/w
-
-
Vortex the mixture until the photoinitiator is fully dissolved. Prepare formulations in a dark or red-light environment to prevent premature polymerization.
-
-
Photo-DSC Analysis:
-
Calibrate the Photo-DSC according to the manufacturer's instructions.
-
Place a small, accurately weighed sample (5-10 mg) of the formulation into an aluminum DSC pan.
-
Place the pan in the DSC cell and allow it to equilibrate at the desired temperature (e.g., 25°C) under a nitrogen purge.
-
Expose the sample to UV light of a known intensity (e.g., 50 mW/cm² at 365 nm) and record the heat flow as a function of time.
-
The exotherm produced is proportional to the rate of polymerization.
-
-
Data Analysis:
-
Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH).
-
Calculate the degree of conversion by dividing the measured ΔH by the theoretical heat of polymerization for the complete conversion of the monomer (for TMPTA, ΔH_theoretical ≈ 265 J/g).
-
The rate of polymerization (Rp) can be determined from the height of the exotherm.
-
Protocol 2: UV Curing of a Thin Film Coating
This protocol describes the preparation and curing of a thin film, which is relevant for coatings and adhesives applications.
Materials and Equipment:
-
Formulation from Protocol 1 (or a more complex formulation containing oligomers and additives).
-
Glass or metal substrate.
-
Film applicator (e.g., wire-wound bar coater) to control film thickness.
-
UV curing system (e.g., conveyor belt system with a mercury lamp or a high-power LED array).
-
Tack-free time test equipment (e.g., cotton ball or wooden tongue depressor).
-
Solvent resistance test materials (e.g., methyl ethyl ketone (MEK), cotton swabs).
Procedure:
-
Substrate Preparation: Ensure the substrate is clean and free of contaminants.
-
Film Application: Apply the liquid formulation to the substrate using a film applicator to create a uniform film of a desired thickness (e.g., 25 µm).
-
UV Curing:
-
Pass the coated substrate under the UV lamp at a controlled speed (for conveyor systems) or expose it for a specific duration (for static systems).
-
Vary the UV dose (a function of lamp intensity and exposure time) to determine the minimum dose required for a tack-free surface.
-
-
Cure Evaluation:
-
Tack-Free Test: Immediately after curing, lightly touch the surface with a cotton ball. A tack-free surface will not have any fibers adhering to it.
-
Solvent Resistance (MEK Rub Test): After the film has cooled to room temperature, perform double rubs with a cotton swab saturated with MEK. The number of rubs until the coating is removed is a measure of the crosslink density and cure completeness. A fully cured film should withstand a significant number of rubs (e.g., >100).
-
Safety and Handling
While a specific safety data sheet (SDS) for 3,4-Difluoro-4'-iso-propylbenzophenone was not available, general precautions for handling benzophenone derivatives should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to minimize inhalation of any dust or vapors.[8]
-
Handling: Avoid creating dust.[9] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Slow or Incomplete Cure | - Insufficient photoinitiator or co-initiator concentration.- UV light intensity is too low.- Mismatch between UV lamp emission and photoinitiator absorption.- Oxygen inhibition at the surface. | - Increase the concentration of the photoinitiator and/or co-initiator in ladder studies.- Increase UV lamp power or decrease the distance to the sample.- Ensure the lamp's output spectrum overlaps with the photoinitiator's absorbance.- For surface cure issues, increase initiator concentration, use a higher intensity lamp, or perform curing under a nitrogen atmosphere. |
| Yellowing of Cured Polymer | - Photobleaching byproducts of the photoinitiator or co-initiator.- Excessive UV exposure. | - Use the minimum effective concentration of the photoinitiator.- Incorporate a UV stabilizer if the application allows.- Optimize the UV dose to avoid over-curing. |
| Poor Through-Cure (Thick Samples) | - The top layer of the formulation absorbs most of the UV light, preventing it from reaching the bottom.- High concentration of photoinitiator causing a "shielding" effect. | - Use a photoinitiator with a longer wavelength absorption maximum if possible.- Optimize the photoinitiator concentration (sometimes a lower concentration allows for deeper light penetration).- Use a more powerful UV lamp. |
References
-
Synthesis of Fluorinated Benzophenones for Biological Activity Probing. (2019). Available at: [Link]
-
New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. (2020). Materials Chemistry Frontiers. Available at: [Link]
-
Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure for LED Photoinitiating Systems and Application on 3D Printing. (2020). Polymers (Basel). Available at: [Link]
-
A Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. (n.d.). ChemRxiv. Available at: [Link]
-
Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. (2021). Polymers (Basel). Available at: [Link]
-
Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. (n.d.). ACS Omega. Available at: [Link]
-
Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. (2025). White Rose Research Online. Available at: [Link]
-
New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. (2021). The Australian National University. Available at: [Link]
- A kind of preparation method of 3,4- difluorobenzaldehydes. (n.d.). Google Patents.
-
DIFUNCTIONAL PHOTOINITIATORS. (n.d.). RadTech. Available at: [Link]
-
Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. (n.d.). Journal of Physical Chemistry A. Available at: [Link]
-
Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. (2025). ACS Applied Materials & Interfaces. Available at: [Link]
-
Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure for LED Photoinitiating Systems and Application on 3D Printing. (2020). MDPI. Available at: [Link]
-
Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. (2019). Journal of Organic Chemistry. Available at: [Link]
-
Benzophenone - Safety Data Sheet. (2015). Available at: [Link]
-
Material Safety Data Sheet - Benzophenone. (2013). Available at: [Link]
-
International Chemical Safety Cards - Benzophenone. (n.d.). Available at: [Link]
-
Bio-based photopolymers for lithography-based 3D printing. (n.d.). reposiTUm. Available at: [Link]
-
Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. (2022). Journal of Physical Chemistry A. Available at: [Link]
-
Synthesis of fluorine-containing prenylated benzophenones. (2025). ResearchGate. Available at: [Link]
-
Novel benzophenone derivatives for low intensity visible light polymerization and multi-color 3D printing. (2025). ResearchGate. Available at: [Link]
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- 4. chemrxiv.org [chemrxiv.org]
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- 6. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 8. D–π–A–π–D Initiators Based on Benzophenone Conjugate Extension for Two-Photon Polymerization Additive Manufacturing [mdpi.com]
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- 10. CN102863403A - Benzophenone photoinitiator containing amine serving as promoter and preparation method thereof - Google Patents [patents.google.com]
Photochemical reactions of 3,4-Difluoro-4'-iso-propylbenzophenone.
Application Note: Photochemical Activation & Crosslinking Protocols for 3,4-Difluoro-4'-iso-propylbenzophenone
Executive Summary
3,4-Difluoro-4'-iso-propylbenzophenone (CAS: 845781-00-2) is a specialized fluorinated benzophenone derivative utilized primarily as a high-efficiency photoinitiator and photoaffinity probe .[1] Unlike unsubstituted benzophenone, the inclusion of electron-withdrawing fluorine atoms at the 3,4-positions enhances the electrophilicity of the carbonyl oxygen in the excited triplet state (
This guide details the photochemical mechanisms, preparation protocols, and crosslinking workflows for researchers utilizing this compound in polymer curing, surface modification, and ligand-target mapping.
Photochemical Mechanism
The reactivity of 3,4-Difluoro-4'-iso-propylbenzophenone is governed by the "Benzophenone Effect," modified by ring substitution.[1]
-
Excitation: Upon irradiation with UV light (350–365 nm), the molecule undergoes an
transition to the excited singlet state ( ). -
Intersystem Crossing (ISC): Rapid ISC (
) yields the chemically active Triplet State ( ).[1] -
Hydrogen Abstraction (The "Fluorine Effect"): The 3,4-difluoro substitution lowers the energy of the
orbital, making the oxygen radical more electrophilic. The state abstracts a hydrogen atom from a donor (R-H) (e.g., solvent, protein backbone, or polymer chain). -
Radical Recombination: The resulting ketyl radical pair recombines to form a covalent C-C bond (crosslink) or a pinacol derivative.[1]
Pathway Visualization
Figure 1: Photochemical pathway of 3,4-Difluoro-4'-iso-propylbenzophenone leading to covalent crosslinking.
Experimental Protocols
Protocol A: Preparation of Photoreactive Solutions
Objective: Create a stable stock solution for photo-crosslinking or photo-labeling experiments.
Reagents:
-
3,4-Difluoro-4'-iso-propylbenzophenone (Solid, store at 4°C).[1]
-
Solvent: Methanol (polar), Dichloromethane (non-polar), or DMSO (biological). Note: Avoid solvents with easily abstractable hydrogens (e.g., THF, Toluene) if studying the compound's intrinsic stability.
Step-by-Step:
-
Weighing: Weigh 26.0 mg of the compound (MW: 260.28 g/mol ) into an amber glass vial.
-
Dissolution: Add 1.0 mL of solvent to create a 100 mM Stock Solution . Vortex for 30 seconds.[1] The isopropyl group ensures rapid dissolution compared to standard difluorobenzophenones.
-
Dilution: Dilute to working concentration (typically 1 mM – 10 mM ) immediately prior to use.
-
Degassing (Critical): Oxygen is a potent triplet quencher.[1] Purge the solution with Argon or Nitrogen gas for 10–15 minutes before irradiation.
Protocol B: Photochemical Crosslinking / Activation
Objective: Covalently attach the benzophenone derivative to a target substrate (e.g., a polymer film or protein).
Equipment:
-
UV Light Source: 365 nm LED (preferred) or Mercury Arc Lamp (filtered to remove <300 nm to prevent degradation).[1]
-
Reaction Vessel: Quartz cuvette (for kinetics) or Borosilicate glass vial (transmits >300 nm).[1]
Workflow:
-
Substrate Mixing:
-
Irradiation:
-
Quenching: Stop the reaction by removing the light source. No chemical quench is required as the triplet state decays immediately (
s scale) without light.[1]
Protocol C: Analysis of Photoproducts
Data Presentation: Expected Analytical Shifts
| Analytical Method | Parameter | Pre-Irradiation (Reactant) | Post-Irradiation (Crosslinked Product) |
| UV-Vis | ~255 nm ( | Decrease in 330 nm band (loss of C=O) | |
| IR Spectroscopy | C=O[1][2] Stretch | Strong peak at ~1660 cm⁻¹ | Disappearance or significant shift |
| ¹H-NMR | Isopropyl -CH- | Septet at ~2.9 ppm | Shifted/Broadened (environment change) |
| ¹H-NMR | Aromatic Region | Distinct doublets (AA'BB' / ABC patterns) | Complex multiplets due to symmetry loss |
Step-by-Step Analysis:
-
Evaporate solvent from the irradiated mixture.
-
Re-dissolve in deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H-NMR.[1] Look for the reduction of the carbonyl-adjacent ortho-protons and the appearance of aliphatic signals corresponding to the new C-C bond formed at the benzhydryl carbon.
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Low Crosslinking Yield | Oxygen Quenching | Increase degassing time; perform reaction in a glovebox or sealed tube. |
| Side Reactions | Solvent Interference | Switch to a solvent with high bond dissociation energy (e.g., Acetonitrile, Water) to prevent solvent radicalization. |
| Precipitation | Solubility Limit | The 4'-isopropyl group aids solubility, but if using aqueous buffers, add 1-5% cyclodextrin to solubilize.[1] |
| Yellowing of Solution | Photodegradation | Reduce irradiation intensity; the yellow color often indicates formation of benzopinacol (dimerization). Reduce concentration. |
Scientific Rationale (The "Why")
-
3,4-Difluoro Substitution: Fluorine atoms are highly electronegative.[1] Placing them at the 3,4-positions withdraws electron density from the aromatic ring.[1] This destabilizes the ground state slightly but stabilizes the radical anion character of the excited triplet state, making the carbonyl oxygen significantly more "hungry" for electrons/hydrogens. This results in faster kinetics compared to unsubstituted benzophenone [1].[1]
-
4'-Isopropyl Group: In drug development and materials science, solubility is often the bottleneck for benzophenone probes. The isopropyl group disrupts crystal packing (lowering melting point) and increases compatibility with lipid bilayers or hydrophobic polymer domains, ensuring the probe is positioned correctly before activation [2].
References
-
Dormán, G., & Prestwich, G. D. (1994).[3] Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673.[3] Link
-
Stuck, R. (2017).[4] The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corresponding PEEK Copolymers. Wright State University CORE Scholar. Link
-
Sigma-Aldrich.[1] (n.d.). 3,4-Difluoro-4'-isopropylbenzophenone Product Page. MilliporeSigma. Link[1]
-
Ruoho, A. E., et al. (1973). The mechanism of photoaffinity labeling. PNAS, 70(9), 2567–2571. Link
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Application Note: Synthesis of Soluble Amorphous PAEKs using 3,4-Difluoro-4'-iso-propylbenzophenone
This guide details the application of 3,4-Difluoro-4'-iso-propylbenzophenone (CAS: 845781-00-2) as a specialized electrophilic monomer for the synthesis of modified Poly(aryl ether ketone)s (PAEKs).
Unlike the standard 4,4'-difluorobenzophenone used in semicrystalline PEEK, this 3,4-isomer introduces ortho-catenation (kinks) and bulky pendant groups (isopropyl-phenyl) into the polymer backbone. These structural features disrupt crystallinity, significantly improving solubility and reducing the dielectric constant, making the resulting polymers ideal for 5G/6G high-frequency substrates, gas separation membranes, and solution-processable coatings.
Part 1: Scientific Foundation & Mechanism
The Building Block: Structural Advantages
The monomer features two fluorine atoms at the 3 and 4 positions of one phenyl ring, and an isopropyl group at the 4' position of the opposing ring.
-
Ortho-Linkage (1,2-Substitution): Reaction at the 3,4-positions creates a "kink" in the polymer chain. This suppresses the crystallization typical of standard PEEK, resulting in amorphous, transparent, and soluble polymers.
-
Isopropyl Pendant: The 4'-isopropylbenzoyl moiety acts as a bulky side group. This increases the fractional free volume (FFV) of the polymer, lowering the dielectric constant (
) and enhancing gas permeability.
Reaction Mechanism: Nucleophilic Aromatic Substitution ( )
The polymerization proceeds via step-growth polycondensation.
-
Activation: The carbonyl group activates the fluorine at the 4-position (para) strongly. The fluorine at the 3-position (meta) is less activated by the carbonyl but is activated by the electron-withdrawing nature of the adjacent fluorine (ortho).
-
Selectivity Challenge: The 4-F reacts significantly faster than the 3-F. To ensure high molecular weight, the reaction requires high temperatures (>180°C) and polar aprotic solvents (NMP or Sulfolane) to drive the substitution of the sterically hindered and less reactive 3-position.
Mechanism Diagram
Figure 1: Step-wise
Part 2: Experimental Protocol
Materials & Equipment
-
Monomer A: 3,4-Difluoro-4'-iso-propylbenzophenone (Purity >99.5% by HPLC). Impurity Note: Monofluorobenzophenones act as chain terminators and must be <0.1%.
-
Monomer B: 4,4'-Biphenol (or Hydroquinone) (Purity >99.5%).
-
Base: Anhydrous Potassium Carbonate (
), ground and dried. -
Solvent: N-Methyl-2-pyrrolidone (NMP) or Sulfolane (distilled over
). -
Azeotropic Agent: Toluene (to remove water).
-
Setup: 3-neck round bottom flask, Dean-Stark trap, mechanical stirrer (overhead), Nitrogen inlet.
Polymerization Workflow
Step 1: Reactor Charging
-
Dry all glassware in an oven at 120°C overnight.
-
Charge the flask with Monomer B (10.0 mmol) and Monomer A (10.0 mmol). Stoichiometry must be exact (1:1) for high molecular weight.[1][2][3]
-
Add
(12.0 mmol, 20% excess) to ensure complete deprotonation. -
Add NMP (solids content ~20% w/v) and Toluene (10-15% v/v of NMP).
Step 2: Dehydration (130°C – 150°C)
-
Purge system with
for 30 mins. -
Heat to 140°C with stirring. Water formed from phenoxide generation forms an azeotrope with toluene.
-
Reflux for 2-4 hours until no more water collects in the Dean-Stark trap.
-
Distill off the toluene to raise the reaction temperature.
Step 3: Polymerization (180°C – 220°C)
-
Raise temperature to 180°C. The mixture should darken slightly (yellow/orange).
-
Hold at 180°C for 4 hours to drive the primary (4-F) substitution.
-
Raise temperature to 200°C–220°C for 6–12 hours. Critical: This high temperature is required to force the reaction of the hindered 3-F position.
-
Monitor viscosity. If the solution becomes too viscous (Weisenberg effect), dilute with hot NMP.
Step 4: Work-up & Purification
-
Cool the viscous solution to ~80°C.
-
Pour slowly into a 10-fold excess of vigorously stirred Methanol/Water (50:50) containing 1% HCl (to neutralize base and remove salts).
-
Filter the fibrous polymer precipitate.
-
Soxhlet Extraction: Extract with Methanol (24h) then Acetone (24h) to remove oligomers and solvent residues.
-
Dry in vacuum oven at 100°C for 24 hours.
Workflow Diagram
Figure 2: Synthesis workflow for PAEK using 3,4-difluoro monomers.
Part 3: Characterization & Data Analysis[5]
Expected Properties
The resulting polymer is a Poly(ether ketone) with pendant isopropyl-phenyl groups .
| Property | Method | Expected Value/Observation |
| Solubility | Visual | Soluble in NMP, DMAc, CHCl3, THF (unlike PEEK). |
| Glass Transition ( | DSC | 150°C – 190°C (Depends on bisphenol used). |
| Crystallinity | XRD | Broad halo (Amorphous). |
| Dielectric Constant ( | Impedance Analyzer | 2.6 – 2.8 @ 10 GHz (Low-k due to free volume). |
| Thermal Stability ( | TGA | > 450°C (High thermal resistance). |
Troubleshooting Guide
-
Problem: Low Molecular Weight (Brittle film).
-
Cause: Stoichiometric imbalance or moisture in solvent.
-
Fix: Recalibrate monomer weights; dry NMP over molecular sieves (4Å).
-
-
Problem: Crosslinking/Gelation.
-
Cause: Reaction temperature too high (>250°C) causing ether cleavage or reaction at the isopropyl methine proton.
-
Fix: Limit max temp to 220°C.
-
-
Problem: Dark Color.
-
Cause: Oxidation of phenoxide.
-
Fix: Ensure rigorous
purge; use high-purity monomers.
-
References
-
BenchChem. Application Notes and Protocols for the Synthesis of Poly(ether ether ketone) (PEEK) Polymers. (General PAEK synthesis protocols). Link
-
Global Science Press. Synthesis of Poly(aryl ether ketone)s from New Bisphenol Monomers. (Discussion of 3,4-difluoro moieties in PAEKs). Link
-
ChemicalBook. 3,4-Difluoro-4'-iso-propylbenzophenone Product Properties. (Chemical data).[4][1][2][3][5][6][7][8][9][10][11][12] Link
-
ResearchGate. Synthesis and Characterization of Fluorinated Poly(aryl ether)s with Excellent Dielectric Properties. (Impact of bulky pendant groups on Dk). Link
-
Google Patents.Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone. (Standard
conditions adapted for this protocol). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. EP3885391A1 - Multifunctional poly(arylene ether) resins, method of making and articles obtained therefrom - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 4,4'-Difluorobenzophenone (345-92-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. 4,4'-Difluorobenzophenone|High-Purity Reagent [benchchem.com]
- 8. alkyl aryl ethers: Topics by Science.gov [science.gov]
- 9. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2009042855A1 - Ionic liquid stabilizer compositions - Google Patents [patents.google.com]
- 11. CA2440937A1 - Metal bistriflimide compounds, their synthesis and their uses - Google Patents [patents.google.com]
- 12. CA2110085A1 - Process for the preparation of halogenated benzoic acids - Google Patents [patents.google.com]
Application Notes & Protocols: Investigating the Biological Activity of Fluorinated Benzophenone Compounds
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
The benzophenone scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a wide range of biological activities.[1][2] The strategic incorporation of fluorine atoms into the benzophenone core is a powerful medicinal chemistry tactic used to modulate and enhance pharmacological properties. Fluorination can significantly alter a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4][5][6] This guide provides an in-depth overview of the key biological activities of fluorinated benzophenone compounds—including anticancer, enzyme inhibitory, and antimicrobial effects—and furnishes detailed, field-proven protocols for their evaluation.
Introduction: The Fluorine Advantage in Benzophenone Scaffolds
Benzophenones are diaryl ketones that serve as versatile building blocks for pharmacologically active agents.[1] Natural and synthetic derivatives have demonstrated potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The introduction of fluorine, the most electronegative element, can induce profound changes in a molecule's electronic and steric properties.
Key benefits of fluorination include:
-
Enhanced Binding Affinity: Fluorine can participate in favorable protein-ligand interactions, including hydrogen bonds and halogen bonds, potentially increasing binding affinity and selectivity for a target.[4]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile and increased bioavailability.
-
Modulation of pKa: Fluorine's electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, which can be critical for target engagement or cellular uptake.
These attributes make fluorinated benzophenones a highly promising class of compounds for drug discovery and development. This document outlines the methodologies to rigorously assess their biological potential.
Anticancer and Cytotoxic Activity
Fluorinated benzophenones have emerged as potent anticancer agents, demonstrating cytotoxicity against a variety of human cancer cell lines, including breast, cervical, and pancreatic cancer.[2][7] Their mechanisms of action are diverse, ranging from the inhibition of key signaling proteins to the induction of microtubule disruption and functioning as photosensitizers in photodynamic therapy (PDT).[4][8]
Mechanisms of Anticancer Action
-
Protein Kinase Inhibition: Many benzophenones, such as the natural product Balanol, are potent inhibitors of protein kinase C (PKC) by mimicking ATP.[4] Fluorination of the benzophenone scaffold can enhance isozyme selectivity and increase interactions with key residues in the kinase active site.[4]
-
Microtubule Destabilization: Certain synthetic benzophenone derivatives have been shown to be potent antimicrotubule agents, inducing microtubule depolymerization and leading to cell cycle arrest and apoptosis, with IC50 values in the nanomolar range.[4]
-
Photodynamic Therapy (PDT): The benzophenone core is an effective photosensitizer.[9][10] Upon irradiation with light of a specific wavelength, it can generate reactive oxygen species (ROS) that induce localized cell death, a mechanism exploited in PDT for cancer treatment.[8]
Quantitative Data Summary: In Vitro Cytotoxicity
The following table summarizes the reported cytotoxic activity of representative fluorinated benzophenone compounds against various human cancer cell lines.
| Compound ID/Class | Cancer Cell Line | Assay | IC50 Value | Reference |
| Malononitrile-modified Fluorinated Benzophenone (7b) | KB-3-1 (Cervical) | Cytotoxicity | ~13.5x more potent than gemcitabine | [2] |
| Malononitrile-modified Fluorinated Benzophenone (7b) | MDA-MB-231 (Breast) | Cytotoxicity | ~2.8x more potent than reference | [2] |
| Betuphenone F | PANC-1 (Pancreatic) | Cytotoxicity | 4.9 µM | [7] |
| Plinabulin Derivative (1.5) | Colon Cancer Cells | Cytotoxicity | 7 nM | [4] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (Fluorometric)
This protocol details a method for determining the cytotoxic effects of a test compound using the CytoTox-Fluor™ Assay, which measures the release of a "dead-cell" protease from membrane-compromised cells.
Causality: This assay is chosen for its high sensitivity and "add-mix-measure" simplicity. Unlike colorimetric assays like MTT which measure metabolic activity (and can be confounded by compounds affecting metabolism), this method directly quantifies cell death by measuring the loss of membrane integrity, a clear hallmark of cytotoxicity.[11]
Caption: Workflow for assessing compound cytotoxicity.
-
Cell Seeding:
-
Culture human cancer cells (e.g., MDA-MB-231) to ~80% confluency.
-
Trypsinize, count, and seed cells into a black, clear-bottom 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of the fluorinated benzophenone in DMSO.
-
Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the cells and add 100 µL of the compound dilutions.
-
Self-Validation: Include the following controls:
-
Vehicle Control: Cells treated with medium containing the highest concentration of DMSO.
-
Untreated Control: Cells in medium only.
-
Maximum Lysis Control: Cells treated with a lysis buffer (or left for the final step) to determine the maximum fluorescence signal.
-
Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).
-
-
-
Incubation:
-
Incubate the plate for a predetermined exposure period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
-
Assay Procedure: [11]
-
Prepare the CytoTox-Fluor™ Assay Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix briefly by orbital shaking (e.g., 300-500 rpm for 30 seconds).
-
Incubate for at least 30 minutes at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence using a plate reader with excitation at 485 nm and emission at 520 nm.
-
Calculate the percentage of cytotoxicity for each concentration using the formula: % Cytotoxicity = 100 * (Experimental - Untreated Control) / (Maximum Lysis - Untreated Control)
-
Plot the % cytotoxicity against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Enzyme Inhibition Activity
The ability of small molecules to selectively inhibit enzymes is a cornerstone of modern drug therapy. Fluorinated benzophenones have shown significant potential as inhibitors of several enzyme classes, most notably protein kinases.[4]
Mechanism of Action: Kinase Inhibition
Protein kinases regulate a vast number of cellular processes, and their dysregulation is a common cause of cancer. Many kinase inhibitors function by competing with ATP for its binding pocket in the enzyme's active site. The fluorinated benzophenone moiety of balanol analogues is essential for its potent PKC inhibitory activity.[4] Molecular dynamics studies have shown that fluorine substitution can enhance the interaction between the benzophenone and key catalytic residues (like Lys437 in PKCε), thereby increasing inhibitory potency and selectivity.[4]
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
-
Compound Preparation:
-
In a sterile 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a given row.
-
Prepare a stock solution of the test compound in DMSO. Dilute this in MHB to twice the highest desired final concentration. Add 100 µL of this solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 will serve as the growth control.
-
-
Inoculum Preparation:
-
From a fresh agar plate, pick several colonies of the test microorganism (e.g., S. aureus ATCC 29213).
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 12. The final volume in each well will be 100 µL.
-
Self-Validation: The plate must include:
-
Test Wells (1-11): Compound + Inoculum.
-
Growth Control (Well 12): MHB + Inoculum (should show turbidity).
-
Sterility Control: A separate well with 100 µL of uninoculated MHB (should remain clear).
-
Positive Control: A separate row with a known antibiotic (e.g., Ciprofloxacin).
-
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
-
Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured with a plate reader. The MIC is the lowest concentration that shows a significant reduction in OD₆₀₀ compared to the growth control.
-
References
- Synthesis of fluorinated benzophenones and phenylcoumarins. (n.d.). Tshwane University of Technology.
- Sameem, B. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University ResearchOnline.
- Abdullah, N. A., et al. (2015). Synthesis of fluorine-containing prenylated benzophenones. ResearchGate.
-
Woydziak, Z. R., Fu, L., & Peterson, B. R. (2011). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. Journal of Organic Chemistry. Retrieved from [Link]
-
Woydziak, Z. R., Fu, L., & Peterson, B. R. (2011). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. ACS Publications. Retrieved from [Link]
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. Benchchem.
-
Singh, A., & Sharma, P. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry. Retrieved from [Link]
-
Discovery and Biological Evaluation of Novel Fluorinated Derivatives of Benzophenone Analogues as Potent Anti‐Cancer Agent: Synthesis, In Vitro Assay and Molecular Dynamics. (2024). ResearchGate. Retrieved from [Link]
-
Rovira, C., & Ford, K. L. (2022). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. International Journal of Molecular Sciences. Retrieved from [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
Sim, J. H., et al. (2020). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Frontiers in Microbiology. Retrieved from [Link]
-
Mantravadi, P. K., Kalesh, K. A., & Dobson, R. C. J. (2019). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. Retrieved from [Link]
-
Skov, L., et al. (2013). Photosensitizing properties of compounds related to benzophenone. Acta Dermato-Venereologica. Retrieved from [Link]
-
Photosensitizing properties of compounds related to benzophenone. (2013). Technische Universität München. Retrieved from [Link]
-
El-Sayed, N. F., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Retrieved from [Link]
-
Kaya, Y., Erçağ, A., & Kaya, K. (2018). Synthesis, characterization and antioxidant activities of dioxomolybdenum(VI) complexes of new Schiff bases derived from substituted benzophenones. Taylor & Francis Online. Retrieved from [Link]
-
Pitre, S. P., & McTiernan, C. D. (2020). Photosensitized direct C–H fluorination and trifluoromethylation in organic synthesis. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Fayed, E. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega. Retrieved from [Link]
-
Khan, D. D., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. International Journal of Environmental Research and Public Health. Retrieved from [Link]
-
Perfluoropolyether-benzophenone as a highly durable, broadband anti-reflection, and anti-contamination coating. (2021). ResearchGate. Retrieved from [Link]
-
UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. (2018). ResearchGate. Retrieved from [Link]
-
Ji, S., & Zhao, Z. (2024). Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations. RSC Publishing. Retrieved from [Link]
-
Liu, J., et al. (2012). Benzophenone Photosensitized DNA Damage. Accounts of Chemical Research. Retrieved from [Link]
-
Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. (2024). Research and Reviews: A Journal of Drug Design and Discovery. Retrieved from [Link]
-
Kumar, S., et al. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. BioMed Research International. Retrieved from [Link]
-
Comparison of benzophenone and thioxanthone triplet sensitizers. (n.d.). ResearchGate. Retrieved from [Link]
-
Antibacterial Activity of Benzophenones Derived fromthe Ripe Fruit Extract of Garcinia xanthochymus Against Streptococcus mutans. (n.d.). AWS. Retrieved from [Link]
-
CytoScan™-Fluoro Assay. (n.d.). G-Biosciences. Retrieved from [Link]
-
Benzophenone Semicarbazones as Potential alpha-glucosidase and Prolyl Endopeptidase Inhibitor. (2023). arXiv. Retrieved from [Link]
-
Structure-based Design Of Benzophenone Inhibitors Targeting Enoyl-ACP Reductase Enzyme. (2014). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. (2016). RSC Publishing. Retrieved from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]
-
Cytotoxicity Assay Protocol. (2024). protocols.io. Retrieved from [Link]
-
Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]
Sources
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. figshare.mq.edu.au [figshare.mq.edu.au]
- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. researchgate.net [researchgate.net]
- 8. Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photosensitizing properties of compounds related to benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
Application Note: High-Sensitivity GC-MS Quantitation of Hydroxybenzophenone Derivatives in Complex Matrices
Executive Summary
Benzophenone derivatives (BPs), particularly hydroxybenzophenones (e.g., Oxybenzone/BP-3, BP-1), are ubiquitous UV filters used in personal care products and plastics. Their endocrine-disrupting potential necessitates rigorous monitoring in environmental water and biological fluids.
This guide details a robust protocol for the GC-MS analysis of benzophenone derivatives . Unlike LC-MS methods, GC-MS offers superior structural elucidation through electron ionization (EI) fragmentation, provided the analytes are properly derivatized. This protocol addresses the critical challenge of analyzing polar hydroxylated metabolites by utilizing BSTFA + 1% TMCS derivatization to ensure volatility, thermal stability, and peak symmetry.
Analytical Strategy & Workflow
The analysis of BPs requires distinct sample preparation pathways depending on the matrix. Biological samples (urine/plasma) require enzymatic hydrolysis to free conjugated metabolites (glucuronides/sulfates), whereas environmental water samples require high-enrichment Solid Phase Extraction (SPE).
Workflow Visualization
Figure 1: Integrated workflow for the extraction and derivatization of benzophenones from aqueous and biological matrices.
Experimental Protocols
Reagents and Standards[1][2][3][4][5][6]
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1] The TMCS acts as a catalyst to silylate sterically hindered hydroxyl groups (e.g., the ortho-OH in BP-3).
-
Internal Standard (ISTD): Benzophenone-d10 or Oxybenzone-d3 (BP-3-d3).
-
Enzyme (Biologicals only):
-glucuronidase/arylsulfatase (Helix pomatia).
Sample Preparation[1][2][3][5][8][9]
Protocol A: Environmental Water (Trace Analysis)
Target: Free BPs in wastewater, swimming pools, or river water.
-
Acidification: Adjust 500 mL of water sample to pH 2.0 using HCl. This suppresses ionization of phenolic groups, improving retention on the SPE sorbent.
-
SPE Conditioning: Use hydrophilic-lipophilic balanced (HLB) cartridges (e.g., Oasis HLB, 6cc). Condition with 5 mL MeOH followed by 5 mL acidified water.
-
Loading: Load sample at a flow rate of <5 mL/min.
-
Wash: Wash with 5 mL 5% MeOH in water to remove salts and highly polar interferences. Dry cartridge under vacuum for 10 mins.
-
Elution: Elute analytes with 2 x 3 mL of Methanol/MTBE (50:50).
-
Concentration: Evaporate to near dryness under a gentle stream of Nitrogen (
). Do not heat above 40°C to prevent loss of volatile BPs.
Protocol B: Urine (Metabolite Analysis)
Target: Total BPs (Free + Conjugated).[2]
-
Hydrolysis: Mix 1 mL urine with 1 mL Acetate Buffer (pH 5.0) and 20 µL
-glucuronidase. Incubate at 37°C for 12 hours. Rationale: BPs are excreted primarily as glucuronide conjugates; hydrolysis is mandatory for GC detection. -
Extraction: Perform Liquid-Liquid Extraction (LLE) using 3 mL Ethyl Acetate:Hexane (50:50). Vortex for 2 mins, centrifuge, and collect the organic supernatant.
-
Drying: Evaporate the supernatant to complete dryness under Nitrogen.
Derivatization (Critical Step)
Direct injection of hydroxybenzophenones leads to peak tailing and adsorption in the inlet liner. Silylation replaces active protic hydrogens with trimethylsilyl (TMS) groups.[3]
-
Reconstitute: Redissolve dried residue in 50 µL of anhydrous Ethyl Acetate.
-
React: Add 50 µL of BSTFA + 1% TMCS .
-
Incubate: Cap vial tight and heat at 70°C for 30 minutes .
-
Cool: Cool to room temperature and transfer to autosampler vial.
-
Note: Moisture is the enemy. Ensure all glassware and solvents are anhydrous.
-
GC-MS Method Parameters
Instrument: Agilent 7890/5977 or equivalent Single Quadrupole MS.
| Parameter | Setting | Rationale |
| Inlet | Splitless (1 min purge), 280°C | Maximizes sensitivity for trace analytes. High temp ensures rapid vaporization of high-boiling derivatives. |
| Column | DB-5ms UI (30m x 0.25mm x 0.25µm) | Low-bleed, 5% phenyl phase provides optimal selectivity for aromatic isomers. |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Standard for consistent retention times. |
| Oven Program | 80°C (1 min) | Slow ramp (5°C/min) in the mid-range is critical to separate BP-3 from isomeric interferences. |
| Transfer Line | 290°C | Prevents condensation of heavy derivatives before entering MS. |
| Ion Source | Electron Ionization (EI), 230°C, 70 eV | Standard hard ionization for library matching. |
| Acquisition | SIM (Selected Ion Monitoring) | Required for ppb-level quantitation. See Table 1 for ions. |
Table 1: Target Ions for SIM Acquisition
Note: TMS adds mass 72 for every hydroxyl group derivatized.
| Analyte | Common Name | Deriv. Type | Quant Ion ( | Qual Ions ( |
| Benzophenone | BP | None | 182 | 105, 77 |
| 2,4-OH-BP | BP-1 | Di-TMS | 358 | 343, 267 |
| 2,2',4,4'-OH-BP | BP-2 | Tetra-TMS | 534 | 519, 445 |
| 2-OH-4-MeO-BP | BP-3 (Oxybenzone) | Mono-TMS | 300 | 285, 223 |
| 4-OH-BP | 4-Hydroxy BP | Mono-TMS | 270 | 255, 193 |
| BP-d10 | ISTD | None | 192 | 110, 82 |
Results & Discussion
Fragmentation Logic of TMS Derivatives
Understanding the mass spectrum is vital for confirming false positives. Silylated benzophenones exhibit a characteristic fragmentation pattern driven by the stability of the silicon-oxygen bond.
-
Molecular Ion (
): Usually distinct. -
M-15 (
): Loss of a methyl group from the TMS moiety. This is often the Base Peak (most abundant). - -Cleavage: Cleavage adjacent to the carbonyl group.
Figure 2: Mechanistic fragmentation pathway for silylated Oxybenzone (BP-3) under Electron Ionization (70eV).
Validation Criteria
To ensure data trustworthiness (E-E-A-T), the method must meet these performance metrics:
-
Linearity:
over the range of 1 ng/mL to 1000 ng/mL. -
Recovery: 85% - 115% for spiked matrices.
-
Limit of Detection (LOD): Typically 0.1 - 0.5 ng/L for water (with 500x enrichment) and 0.5 - 2.0 ng/mL for urine.
Troubleshooting
-
Issue: Low recovery of BP-2.
-
Cause: BP-2 has four hydroxyl groups. Incomplete derivatization is common.
-
Fix: Increase BSTFA volume or extend reaction time to 60 mins. Ensure the reagent is fresh (hydrolyzed BSTFA fails to derivatize).
-
-
Issue: Tailing Peaks.
-
Cause: Active sites in the GC liner.
-
Fix: Use ultra-inert wool liners and trim the column head by 10cm.
-
References
-
Centers for Disease Control and Prevention (CDC). (2017).[2] Laboratory Procedure Manual: Benzophenone-3 and other environmental phenols in Urine. [Link]
-
Ye, X., Kuklenyik, Z., Needham, L. L., & Calafat, A. M. (2005).[2][4] Automated on-line column-switching HPLC-MS/MS method with peak focusing for the determination of nine environmental phenols in urine. Analytical Chemistry.[5][6][2][7][3][8] [Link]
-
Rodil, R., & Moeder, M. (2008).[9] Development of a method for the determination of UV filters in water samples using stir bar sorptive extraction and thermal desorption-gas chromatography-mass spectrometry. Journal of Chromatography A. [Link]
-
Agilent Technologies. (2012). High Sensitivity Detection of Pesticides in Water Using Online SPE Enrichment. (Application Note adapted for trace organics). [Link]
Sources
- 1. idc-online.com [idc-online.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. lcms.cz [lcms.cz]
- 6. mn-net.com [mn-net.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Unsymmetrical Benzophenones
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting Regioselectivity, Over-Addition, and Catalyst Deactivation.
Introduction: The Symmetry-Breaking Challenge
Synthesizing unsymmetrical benzophenones (
This guide addresses the three most common failure modes reported by our users:
-
Regiochemical Scrambling (Friedel-Crafts)
-
Nucleophilic Over-Addition (Grignard/Lithium)
-
Catalytic Poisoning/Homocoupling (Transition Metal Coupling)
Module 1: Electrophilic Aromatic Substitution (Friedel-Crafts)
System Diagnostic: This method is the industrial workhorse but fails when substrates contain meta-directing groups or when precise regiocontrol is required on substituted rings.
Ticket #FC-01: "My product mixture contains inseparable ortho/para isomers."
Root Cause: Incorrect Retrosynthetic Disconnection. You likely attempted to acylate a substituted toluene (or similar activated ring) with benzoyl chloride.[1] The existing substituent directs the incoming acyl group to both ortho and para positions, creating a difficult separation.[1]
The Fix: Invert the polarity of the synthesis. Instead of acylating the activated ring, use the substituted ring as the acylating agent (acid chloride) and react it with unsubstituted benzene.
-
Incorrect: Toluene + Benzoyl Chloride
o/p-Methylbenzophenone mixture. -
Correct: Benzene + m-Toluoyl Chloride
Pure 3-Methylbenzophenone.[1]
Ticket #FC-02: "Reaction stalls after 50% conversion."
Root Cause: Product Inhibition (Deactivation).
The benzophenone product is electron-deficient due to the carbonyl group. It complexes with the Lewis Acid (
The Fix:
-
Stoichiometry: You must use
equivalents of .[1] The first equivalent binds to the product; the excess drives the reaction. -
Temperature Ramp: Start at
to control exotherm, then ramp to reflux to force conversion of the deactivated complex.
Visual Logic: Retrosynthetic Decision Matrix
Caption: Decision matrix for selecting the correct nucleophile/electrophile pair to avoid regioselectivity errors.
Module 2: Nucleophilic Acylation (Weinreb Amide Protocol)
System Diagnostic: Used when functional groups (esters, nitriles) cannot survive Friedel-Crafts conditions. The primary failure mode here is the formation of tertiary alcohols.
Ticket #WA-01: "I isolated a tertiary alcohol instead of the ketone."
Root Cause: Lack of Chelation Stabilization. If you used a nitrile or a standard ester, the ketone formed during the reaction is more reactive than the starting material, leading to a second addition of the organometallic reagent.
The Fix: Switch to Weinreb Amides (N-methoxy-N-methylamides).[2][3] The Weinreb amide forms a stable 5-membered chelate with the metal (Mg or Li). This "Tetrahedral Intermediate" is stable in the reaction mixture and does not collapse to the ketone until the acidic workup, preventing the second addition.
Standard Operating Procedure: Weinreb Ketone Synthesis
-
Activation: Convert Carboxylic Acid (
) to Acid Chloride ( ) using Oxalyl Chloride/DMF. -
Amidation: React Acid Chloride with
-dimethylhydroxylamine HCl (2.0 eq) and Pyridine (2.2 eq) in DCM at . -
Nucleophilic Attack:
-
Cool Weinreb amide in THF to
(or for robust substrates). -
Add Grignard (
) or Organolithium ( ) dropwise. -
Critical Checkpoint: The reaction must remain basic/neutral until quenching.
-
-
Quench: Pour into cold
. This collapses the tetrahedral intermediate to release the ketone.
Mechanism Visualization: The Chelation Shield
Caption: The stable metal-chelated intermediate prevents the ketone from forming (and reacting further) until the quench step.
Module 3: Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura Acylation)
System Diagnostic: The modern standard for sensitive substrates. It avoids the harsh Lewis acids of Friedel-Crafts and the strong nucleophiles of Grignard chemistry.
Ticket #PD-01: "Low yield; Acid Chloride decomposed."
Root Cause: Hydrolysis or Ligand Exchange Failure.
Acid chlorides are moisture sensitive. Furthermore, standard Pd ligands may not facilitate the oxidative addition into the
The Fix:
-
Anhydrous Conditions: Strictly dry solvents (THF or Toluene).
-
Base Selection: Use mild bases like
or . Avoid strong alkoxides which can react with the acid chloride. -
Boronic Acid Stoichiometry: Use a slight excess (1.2 eq) of the boronic acid to account for homocoupling/deboronation.
Comparison of Methodologies
| Feature | Friedel-Crafts | Weinreb Amide | Pd-Catalyzed (Suzuki) |
| Key Reagents | Weinreb Amide + | ||
| Conditions | Harsh (Lewis Acid, Heat) | Moderate (Basic, Low Temp) | Mild (Neutral/Basic, 60-80°C) |
| Regiocontrol | Poor (Electronic dependent) | Excellent (Pre-defined) | Excellent (Pre-defined) |
| Funct.[4] Group Tol. | Low (No acid sensitive grps) | Medium (No electrophiles) | High (Esters, Nitriles OK) |
| Primary Risk | Isomer mixtures | Over-addition | Catalyst cost / Ligand tuning |
References
-
Friedel-Crafts Regioselectivity & Mechanism
-
Weinreb Ketone Synthesis Mechanism
-
Palladium-Catalyzed Acyl
-
Advanced Chel
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Friedel-Crafts Acylation of Fluorinated Aromatics
Welcome to the technical support center for Friedel-Crafts acylation of fluorinated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges posed by these substrates. Fluorinated aromatics are crucial building blocks in pharmaceuticals and materials science, but their electronic properties introduce specific hurdles in classical electrophilic aromatic substitution. Here, we provide in-depth, field-proven insights to help you troubleshoot common side reactions and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise when working with fluorinated arenes in Friedel-Crafts acylation.
Q1: What is the expected major product when acylating a simple fluorinated aromatic like fluorobenzene?
The primary and desired product is the para-substituted acyl fluorobenzene.[1] The fluorine atom is an ortho, para-director in electrophilic aromatic substitution. However, the reaction overwhelmingly favors substitution at the sterically less hindered position opposite the fluorine atom.[1]
Q2: Why is the para product so heavily favored over the ortho product?
While the fluorine atom's lone pairs can stabilize the intermediate carbocation (arenium ion) at both the ortho and para positions through resonance, the approaching bulky acylium ion electrophile encounters significant steric repulsion from the adjacent fluorine atom at the ortho position.[1] This steric hindrance is the dominant factor leading to high para-selectivity.
Q3: How does the fluorine substituent fundamentally alter the reactivity compared to benzene?
This is a critical point of confusion. Fluorine exhibits a dual electronic effect:
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond. This effect deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophiles than benzene.[2][3] Friedel-Crafts reactions on highly deactivated rings can be sluggish or fail completely.[3][4]
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the ring's pi-system, which directs incoming electrophiles to the ortho and para positions.
The strong deactivating inductive effect is generally dominant, meaning harsher reaction conditions (e.g., stronger catalysts, higher temperatures) are often required compared to the acylation of benzene or other activated arenes.[5]
Q4: Can polyacylation occur on fluorinated aromatics?
Polyacylation is a rare side reaction in this context.[1] The first acyl group introduced is strongly electron-withdrawing, which further deactivates the aromatic ring, making a second acylation event significantly less favorable.[1][6][7] However, under extremely harsh conditions (high temperature, large excess of acylating agent) or with substrates containing additional strong activating groups, di-acylation is a possibility.[1][8]
Q5: Why is a stoichiometric amount of Lewis acid catalyst often required?
The ketone product of the acylation is a Lewis base and forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[9] This complexation deactivates both the product ring against further acylation and sequesters the catalyst.[8][10] Therefore, at least one equivalent of the catalyst must be used to drive the reaction to completion. The active catalyst is regenerated during the aqueous workup.[4][9]
Troubleshooting Guide: Side Reactions & Optimization
This section provides a problem-oriented approach to common experimental issues.
Problem 1: Low or No Conversion to Product
This is the most common issue, stemming directly from the deactivating nature of the fluorine substituent.
-
Root Cause A: Insufficient Catalytic Activity. The electron-withdrawing fluorine atom makes the aromatic ring a poor nucleophile. A standard Lewis acid catalyst that works for toluene may be insufficient here.
-
Solution: Employ a more powerful Lewis acid or a combination of catalysts. Trifluoromethanesulfonic acid (TfOH), often used with other Lewis acids like rare earth triflates (e.g., La(OTf)₃, Sc(OTf)₃), is highly effective for deactivated substrates.[11] Forcing conditions, such as microwave irradiation, can also significantly increase reaction rates and yields by maintaining a consistent high temperature.[1][12]
-
-
Root Cause B: Catalyst Deactivation. Strong Lewis acids like AlCl₃ are extremely moisture-sensitive. Any water present in the reagents or glassware, or from atmospheric exposure, will hydrolyze and deactivate the catalyst.
Troubleshooting Workflow: Low/No Yield
Caption: Workflow to diagnose low-yield reactions.
Problem 2: Poor Regioselectivity (Significant ortho-Isomer Formation)
While para is the major product, isolating it from the ortho isomer can be challenging if selectivity is poor.
-
Root Cause: High Reaction Temperature. Elevated temperatures provide the kinetic energy needed to overcome the steric barrier of ortho attack, leading to a decrease in para selectivity.[1]
-
Solution: Maintain a lower reaction temperature. The optimal temperature should be determined empirically, but starting at 0 °C or room temperature before cautiously heating is advisable. Monitor the reaction by TLC or GC to find the sweet spot between reaction rate and selectivity.
-
-
Root Cause: Catalyst Choice. The nature and size of the Lewis acid catalyst can influence the steric environment of the reaction, thereby affecting the ortho/para ratio.
Data Summary: Catalyst Systems for Acylation of Fluorobenzene
| Catalyst System | Acylating Agent | Conditions | Para:Ortho Ratio | Yield (%) | Reference |
| La(OTf)₃ / TfOH | Benzoyl Chloride | 140°C, 4h, Solvent-Free | 99:1 | 87 | [11] |
| Scandium Triflate Resin | Acetic Anhydride | 40-60°C, Microwave | Predominantly Para | High | [1] |
| Bi(OTf)₃ | Various | Not specified | High yields reported | High | [11] |
Experimental Protocol: High-Selectivity Microwave-Assisted Acylation
This protocol is based on a modern, efficient method for the para-acylation of fluorobenzene that utilizes a recyclable catalyst and microwave heating to achieve high selectivity and yield.[1][12]
Objective: To synthesize 4-fluoroacetophenone from fluorobenzene and acetic anhydride with high para-selectivity.
Materials:
-
Fluorobenzene
-
Acetic Anhydride
-
Silica gel immobilized dendrimer scandium trifluoromethanesulfonate resin
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
10 mL microwave reaction vessel with stir bar
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vessel, combine fluorobenzene (1.0 eq), acetic anhydride (1.5 to 2.0 eq), and the scandium triflate resin catalyst (approx. 5-10% by weight of fluorobenzene).
-
Microwave Irradiation: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture with pulsed power (e.g., 30 seconds on, 10 seconds off) to maintain a reaction temperature between 40-60°C.[1][12] Total reaction time is typically between 5 to 30 minutes. Monitor the reaction progress by TLC if possible.
-
Workup - Catalyst Removal: After the reaction is complete, allow the vessel to cool to room temperature. Dilute the mixture with diethyl ether and filter to remove the solid catalyst. The catalyst can be washed, dried, and reused.
-
Workup - Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash with deionized water until the pH of the aqueous layer is neutral (pH 6.5-7.0).[1] This removes any unreacted anhydride and water-soluble byproducts.
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate.[1] Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The product can be further purified by vacuum distillation or column chromatography to yield pure para-fluoroacetophenone.[1]
Acylation Mechanism and Selectivity Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. 傅-克酰基化反应 [sigmaaldrich.cn]
- 4. byjus.com [byjus.com]
- 5. echemi.com [echemi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]
Technical Support Center: Optimizing Catalyst Concentration in Friedel-Crafts Reactions
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Catalyst Stoichiometry, Kinetics, and Troubleshooting
Executive Summary: The Catalyst Paradox
Welcome to the Friedel-Crafts (FC) optimization hub. If you are here, you are likely facing one of two extremes: a reaction that refuses to start despite "catalytic" loading, or a workup that has turned into an inseparable emulsion.
The core conflict in Friedel-Crafts chemistry is the definition of "catalyst." In Alkylation , the Lewis acid is truly catalytic. In Acylation , it is a reagent consumed by the product. Misunderstanding this distinction is the #1 cause of experimental failure.
This guide provides the causality-driven protocols required to optimize your catalyst loading for maximum yield and selectivity.
Module 1: The Stoichiometry Trap (Alkylation vs. Acylation)
Q: I used 10 mol% AlCl₃ for my acylation, but the reaction stalled at <10% conversion. Why?
A: You have fallen into the "Stoichiometric Trap." Unlike alkylation, Friedel-Crafts Acylation is NOT catalytic in the traditional sense when using standard Lewis acids like Aluminum Chloride (
The Mechanism of Failure:
-
The Lewis acid (
) activates the acyl chloride to form the electrophilic acylium ion.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
The reaction proceeds, forming the aryl ketone product.[1]
-
Critical Step: The carbonyl oxygen of the product is a Lewis base. It forms a strong, stable 1:1 complex with the
. -
Result: The catalyst is sequestered by the product. To convert 1 mole of starting material, you need 1 mole of
to bind the product, plus a slight excess (10-20%) to drive the kinetics.
Optimization Rule:
-
Alkylation: 0.01 – 0.2 equivalents (True Catalysis)
-
Acylation: 1.1 – 1.5 equivalents (Stoichiometric Reagent)
Visualizing the Decision Matrix
Figure 1: Decision tree for determining initial catalyst loading based on reaction type and substrate functionality.
Module 2: Optimization & Troubleshooting Guide
Table 1: Catalyst Loading Guidelines by Substrate
| Reaction Type | Substrate Class | Recommended Catalyst Load | Critical Considerations |
| Alkylation | Benzene/Toluene | 0.05 – 0.2 equiv | Polyalkylation Risk: Product is more reactive than starting material. Use benzene as solvent or stop at low conversion. |
| Alkylation | Deactivated (e.g., Chlorobenzene) | 0.2 – 0.5 equiv | Higher temps (>60°C) often required. |
| Acylation | Standard (e.g., Anisole) | 1.1 – 1.2 equiv | Exothermic: Add catalyst slowly at 0°C. |
| Acylation | Heterocycles / Basic Groups | 2.0 – 3.0 equiv | Each basic nitrogen or oxygen will sequester 1 equivalent of Lewis acid. |
| Acylation | "Green" Catalytic (Activated only) | 0.01 – 0.1 equiv | Requires specific catalysts like Metal Triflates ( |
Q: My reaction mixture turned into a black tar. What happened?
A: This is usually due to excessive Lewis acidity causing polymerization or deep Friedel-Crafts rearrangement.
-
Diagnosis: You likely used
with a highly activated substrate (e.g., thiophene, furan, or phenol). -
The Fix: Switch to a milder Lewis acid.
-
Strong:
-
Moderate:
-
Mild:
-
Protocol Adjustment: For sensitive substrates, use
(0.5 equiv) or (1.1 equiv) at 0°C.
-
Q: The reaction works but the workup is an impossible emulsion.
A: This is the classic "Aluminum Hydroxide Gel" problem. When you quench the
-
The Fix (The Rochelle Salt Method):
-
Quench the reaction slowly into ice-cold dilute HCl (1M) . The acid keeps aluminum in solution as
rather than the gelatinous . -
If an emulsion forms, add Rochelle Salt (Potassium Sodium Tartrate) solution. It chelates the aluminum, breaking the emulsion.
-
Module 3: Advanced Protocols (Self-Validating Systems)
Protocol A: Standard FC Acylation (Stoichiometric)
Target: Mono-acylation of Toluene with Acetyl Chloride
Reagents:
-
Toluene (Substrate & Solvent)
-
Acetyl Chloride (1.0 equiv)
- (1.2 equiv) – Must be anhydrous (pale yellow/white powder, not grey/clumped).
Step-by-Step Workflow:
-
System Prep: Flame-dry a 3-neck flask; flush with Nitrogen.
reacts violently with atmospheric moisture to produce HCl gas. -
Catalyst Activation: Suspend
(1.2 equiv) in dry DCM or Toluene at 0°C. -
Electrophile Formation: Add Acetyl Chloride (1.0 equiv) dropwise.
-
Observation Point: Look for the solid
to dissolve/change form.[2] A slight color change (yellow/orange) indicates Acylium ion formation.
-
-
Substrate Addition: Add Toluene (1.0 equiv) dropwise over 30 mins.
-
Control: Maintain temp < 5°C to prevent isomerisation (kinetic control favors para).
-
-
Quench: Pour mixture onto ice/HCl.
Protocol B: Green Catalytic Acylation (Modern Approach)
Target: Acylation of Anisole using FeCl3
Concept: Using Propylene Carbonate (PC) as a solvent allows
-
Mix: Anisole (1.0 equiv) + Acyl Chloride (1.0 equiv) in Propylene Carbonate.
-
Catalyst: Add
(5 mol% / 0.05 equiv). -
Reaction: Heat to 80°C for 1 hour.
-
Workup: Add water, extract with Ethyl Acetate. The PC stays in the aqueous phase.
Module 4: Mechanistic Visualization
Understanding the "Complexation Deactivation" is vital for calculating stoichiometry.
Figure 2: The Catalyst Sink Mechanism. Note how the final product consumes the catalyst, necessitating >1.0 equivalents.
References
- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text on mechanism and stoichiometry).
-
Pearson, D. E., & Buehler, C. A. (1974). "The Friedel-Crafts Acylation Reaction."[2][3][4][5][6][7][8][9][10][11] Synthesis, 1974(07), 453-474.
-
Amii, H., et al. (2025). "Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate."[12] RSC Advances.
-
Kobayashi, S., et al. (2002). "Scandium Triflate as a Water-Tolerant Lewis Acid Catalyst." Journal of the American Chemical Society.
-
Sartori, G., & Maggi, R. (2010). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press.
Sources
- 1. Buy Friedel-Crafts Acylation: Mechanism & Applications Online | Advent [adventchembio.com]
- 2. m.youtube.com [m.youtube.com]
- 3. byjus.com [byjus.com]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. websites.umich.edu [websites.umich.edu]
- 8. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Strategies for the Removal of Aluminum Chloride Catalyst
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who utilize aluminum chloride (AlCl₃) as a Lewis acid catalyst, most notably in Friedel-Crafts reactions. While AlCl₃ is a powerful and versatile catalyst, its complete removal from the reaction mixture is critical for product purity, stability, and downstream applications. Incomplete removal can lead to product decomposition, inconsistent results, and purification challenges.
This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common issues encountered during the workup of reactions involving AlCl₃.
Troubleshooting Guide: Navigating Common Workup Challenges
This section addresses specific, practical problems you may encounter during the removal of aluminum chloride.
Question 1: I quenched my reaction with water, and the entire mixture solidified into an unworkable, gelatinous mass. What happened and how can I salvage my product?
Answer: This is a very common issue that arises from the uncontrolled hydrolysis of aluminum chloride. When AlCl₃ reacts with water, it forms aluminum hydroxide (Al(OH)₃), a gelatinous precipitate that can trap your product and solvent, making separation and filtration nearly impossible.[1][2] The reaction is also highly exothermic, which can boil your solvent and potentially degrade your product.[1]
Root Cause Analysis:
-
Formation of Aluminum Hydroxide: AlCl₃ reacts with water to form Al(OH)₃ and hydrochloric acid (HCl).[2] In a neutral or basic environment, the insoluble Al(OH)₃ precipitates.
-
AlCl₃ + 3H₂O → Al(OH)₃(s) + 3HCl
-
-
Complexation: In many reactions (like Friedel-Crafts acylation), the AlCl₃ is complexed to the product (e.g., a ketone). Adding water hydrolyzes this complex, releasing the product but also forming the problematic precipitate.[3]
Solutions:
-
Acidify the Mixture (Recommended): The best way to break down the gelatinous Al(OH)₃ is to add a dilute strong acid, such as 1-3M HCl. The acid will react with the aluminum hydroxide to form soluble aluminum salts, such as the hexaquaaluminum(III) ion, [Al(H₂O)₆]³⁺.[4]
-
Al(OH)₃(s) + 3H⁺(aq) → [Al(H₂O)₆]³⁺(aq) (simplified)
-
Procedure: Cool the solidified mixture in an ice bath. Slowly and cautiously, with vigorous stirring, add cold 1M HCl. You should observe the solid dissolving to form two separable liquid layers (aqueous and organic).
-
-
Use a Chelating Agent: If your product is acid-sensitive, adding a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) can be effective. The tartrate ion is an excellent chelating agent for aluminum, forming a soluble complex that breaks down the emulsion or precipitate.[5] This process may require stirring for several hours to be effective.
Question 2: My product is acid-sensitive. How can I remove AlCl₃ without destroying my molecule?
Answer: This is a critical challenge where the standard acidic quench is not viable. You have two main alternative strategies: a carefully controlled basic quench or a non-aqueous workup.
Strategy 1: Controlled Basic Quench A basic quench neutralizes the catalyst but intentionally precipitates aluminum hydroxide, which must then be managed.[1]
-
Method:
-
Cool the reaction mixture to 0 °C or below.
-
Prepare a separate flask with a cold, dilute solution of sodium hydroxide (e.g., 1M NaOH) or ammonium hydroxide.
-
Slowly add the reaction mixture to the cold basic solution with very efficient stirring. Do not add the base to the reaction mixture , as this can create localized "hot spots" and uncontrolled precipitation.
-
The resulting slurry will contain the gelatinous Al(OH)₃ precipitate. This will need to be filtered.
-
-
Key Challenge: Filtering the gelatinous precipitate is difficult. To manage this, filter the entire mixture through a pad of a filter aid like Celite®. Be sure to wash the filter cake thoroughly with your organic solvent to recover any trapped product.[1]
Strategy 2: Non-Aqueous Workup This approach avoids water entirely, which is ideal for both acid- and base-sensitive products.
-
Method 1: Precipitation and Filtration: Aluminum chloride has low solubility in non-polar hydrocarbon solvents. After the reaction is complete (often done in a solvent like dichloromethane or nitrobenzene), you can attempt to precipitate the AlCl₃-product complex by adding a non-polar "anti-solvent" like hexane or petroleum ether, followed by filtration.[6] This is highly dependent on the specific solubility characteristics of your product.
-
Method 2: Solid Adsorbents: Pass a solution of your crude reaction mixture through a short plug of a solid adsorbent like silica gel or basic alumina.[1] The polar aluminum salts will adsorb onto the solid support, while your less polar organic product will elute. You may need to flush the plug with additional solvent. This is often best done after the primary reaction solvent has been removed and the residue redissolved in a less polar solvent suitable for chromatography.
Question 3: A persistent emulsion has formed during my extraction, and the layers won't separate. How can I break it?
Answer: Emulsions are common during the workup of AlCl₃-catalyzed reactions, especially after a basic quench or when using chlorinated solvents.[1] They are often stabilized by fine, suspended particles of aluminum salts at the interface.
Troubleshooting Steps:
-
Add Brine: The first and simplest solution is to add a saturated aqueous solution of sodium chloride (brine). Gently rock or swirl the separatory funnel (do not shake vigorously, as this can worsen the emulsion). The increased ionic strength of the aqueous layer helps to destabilize the emulsion and force the layers to separate.[1]
-
Filter Through Celite®: If brine fails, the most robust method is to filter the entire emulsified mixture through a thick pad of Celite® or another filter aid in a Büchner funnel.[1] This physically disrupts the emulsion and removes the particulate matter that stabilizes it. After filtration, the filtrate should consist of two clear, easily separable layers.
-
Add a Different Solvent: Sometimes, adding a small amount of a different organic solvent (e.g., diethyl ether or ethyl acetate) can change the polarity and help break the emulsion.
-
Patience and Gravity: If the emulsion is not severe, sometimes simply letting the separatory funnel stand undisturbed for an extended period (30 minutes to several hours) can allow the layers to separate on their own.
Frequently Asked Questions (FAQs)
FAQ 1: What is the standard and most recommended method for quenching a reaction containing AlCl₃?
The most common and generally effective method is quenching with cold, dilute hydrochloric acid.[1][7] The reaction mixture is slowly added to a vigorously stirred mixture of crushed ice and 1-3M HCl.[1] This method is preferred for three key reasons:
-
Manages Exotherm: The large volume of ice absorbs the significant heat generated from the hydrolysis of AlCl₃ and any acid-base neutralization.[1]
-
Prevents Precipitation: The acid ensures that the aluminum salts remain in the aqueous phase as soluble species (e.g., [Al(H₂O)₆]³⁺), preventing the formation of gelatinous aluminum hydroxide.[1][7]
-
Breaks Complexes: The aqueous acid effectively breaks down the AlCl₃-product complexes, liberating the desired product for extraction.[1]
FAQ 2: What are the pros and cons of different aqueous quenching agents?
| Quenching Agent | Mechanism of Action | Pros | Cons |
| Cold Dilute HCl | Acid-base reaction. Forms soluble [Al(H₂O)₆]³⁺ salts. | Highly effective at dissolving aluminum salts. Prevents gelatinous precipitates and emulsions.[1] Good layer separation. | Not suitable for acid-sensitive products. Highly exothermic reaction requires careful temperature control. |
| Water Only | Hydrolysis. | Simple to use. | Forms gelatinous Al(OH)₃, which traps product.[2] Highly exothermic and releases corrosive HCl gas.[1] |
| Cold Dilute NaOH | Acid-base reaction. Forms insoluble Al(OH)₃ precipitate. | Useful for acid-sensitive products.[1] Neutralizes the catalyst. | Forms gelatinous Al(OH)₃, which is very difficult to filter.[1] High risk of creating stable emulsions.[1] |
| Sat. Rochelle's Salt | Chelation. Forms a water-soluble Al-tartrate complex. | Excellent for breaking down Al(OH)₃ precipitates/emulsions.[5] Good for acid- or base-sensitive products. | Can be slow; may require extended stirring. Adds another organic component to the aqueous phase. |
FAQ 3: What are the critical safety precautions when quenching AlCl₃?
Handling anhydrous AlCl₃ and its quench requires strict adherence to safety protocols.
-
Anhydrous AlCl₃ is water-reactive: It reacts violently with water, releasing significant heat and corrosive hydrogen chloride (HCl) gas.[8] Always handle anhydrous AlCl₃ in a fume hood and prevent any contact with moisture.[5]
-
Exothermic Quench: The quenching process is highly exothermic. Always add the reaction mixture to the quenching solution (e.g., ice/HCl) slowly. Never add the quenching solution directly to the bulk reaction mixture. Maintain temperature control with an ice bath.[1]
-
Pressure Buildup: Quenching generates HCl gas. When performing an extraction, vent the separatory funnel frequently to release pressure, especially after washing with sodium bicarbonate, which generates CO₂ gas.[1]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. Anhydrous AlCl₃ can cause severe burns upon contact with moist skin.[5][8]
Visualized Workflows and Mechanisms
Decision-Making for AlCl₃ Workup
The following diagram outlines the logical steps for choosing and troubleshooting your workup procedure.
Caption: Decision tree for selecting and troubleshooting an AlCl₃ workup.
Mechanism of AlCl₃ Quenching
This diagram illustrates the chemical species of aluminum during different quenching conditions.
Caption: Chemical fate of AlCl₃ under different aqueous quench conditions.
Experimental Protocols
Protocol 1: Standard Acidic Quench and Workup
This protocol is suitable for acid-stable products.
Materials:
-
Reaction mixture containing AlCl₃
-
Large beaker (5-10x the volume of the reaction mixture)
-
Crushed ice
-
1M Hydrochloric acid (HCl), chilled
-
Separatory funnel
-
Organic extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation: In the large beaker, prepare the quenching mixture by combining crushed ice and cold 1M HCl in a roughly 1:1 ratio. The total volume should be about 3-5 times the volume of your reaction mixture.[1] Place the beaker in an ice bath on a magnetic stirrer and begin vigorous stirring.
-
Quenching: Using an addition funnel, add the reaction mixture dropwise to the cold, stirring HCl/ice mixture. This is a highly exothermic process; maintain the temperature of the quenching mixture below 20°C throughout the addition.[1]
-
Extraction: Once the addition is complete and all solids have dissolved, transfer the mixture to a separatory funnel. Add the organic extraction solvent.
-
Separation: Cap the funnel, invert gently, and vent frequently to release any pressure. Allow the layers to separate. Drain the lower aqueous layer.[1]
-
Washing: a. Wash the organic layer with another portion of 1M HCl to ensure all aluminum salts are removed. b. Wash with water. c. Wash with saturated NaHCO₃ solution to neutralize any remaining acid. Vent frequently as CO₂ gas will be generated. d. Wash with brine to help remove dissolved water.[1]
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄). Swirl and let it stand until the solution is clear.
-
Isolation: Filter or decant the solution to remove the drying agent. The solvent can then be removed from the filtrate using a rotary evaporator to yield the crude product.
References
-
Sciencemadness Discussion Board. (2004, February 15). HCl and Al, AlCl3? Retrieved from [Link]
-
Quora. (2015, March 29). What happens if hydrated aluminium chloride is used in Friedel-Crafts reactions? Retrieved from [Link]
- U.S. Patent No. 4,017,584. (1977, April 12). Process for the recovery of aluminum trichloride.
-
FUNCMATER. (2022, October 25). Aluminum Chloride Production Process. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Aluminum Chloride. Retrieved from [Link]
-
Mega lecture. (2020, March 5). Aluminium Chloride with Water : Chemical Periodicity [Video]. YouTube. Retrieved from [Link]
-
RSC Blogs. (2020, April 28). Aluminum-Based Liquid Coordination Complexes. Retrieved from [Link]
-
MDPI. (2024, May 12). Aluminum Removal from Rare Earth Chloride Solution through Regulated Hydrolysis via Electrochemical Method. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022, September 21). Suitable solvents to dissolve Aluminum Chloride (anhydrous) without generating Hydrochloric Acid (aqueous or gas). Retrieved from [Link]
- U.S. Patent No. 2,823,144. (1958, February 11). Aluminum complexes and process for preparing the same.
-
PubChem. (n.d.). Aluminum Chloride | AlCl3 | CID 24012. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: Fieser Workup (LAH and DiBAL). Retrieved from [Link]
-
DCM Shriram. (n.d.). Material Safety Data Sheet - Anhydrous Aluminium Chloride. Retrieved from [Link]
-
Frontiers. (n.d.). Evaluating solid sorbents for CO2 capture: linking material properties and process efficiency via adsorption performance. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for the reduction of 2-chlorocyclohexanone. Retrieved from [Link]
-
BYJU'S. (n.d.). What Is Aluminium Chloride (AlCl3)?. Retrieved from [Link]
-
MDPI. (2018, September 22). Brønsted and Lewis Solid Acid Catalysts in the Valorization of Citronellal. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. Magic Formulas [chem.rochester.edu]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Efficient solid acid catalyst containing Lewis and Brønsted Acid sites for the production of furfurals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Benzophenone Photoreduction & Radical Coupling
Ticket ID: BP-PHOTO-RAD-001 Status: Open Assigned Specialist: Senior Application Scientist, Radical Chemistry Division
Introduction: The "Yellow Oil" Anomaly
Welcome to the Radical Chemistry Support Hub. If you are accessing this guide, you are likely facing the classic "Benzophenone Blues"—or rather, "Yellows." You attempted a standard photoreduction of benzophenone to synthesize benzpinacol, but instead of pure, white monoclinic crystals, you obtained a sticky yellow oil or an impure solid with a depressed melting point.
This guide addresses the root cause of this failure: Para-Coupling (and associated cross-coupling).
In the photoreduction of benzophenone (
Module 1: Mechanistic Diagnostics (The "Why")
To fix the issue, we must first visualize the "error log" of the reaction. The diagram below illustrates the competition between the desired "Pinacol Path" and the erroneous "Para-Coupling Path."
System Architecture: Radical Distribution & Coupling Pathways
Figure 1: The branching pathways of the diphenylketyl radical. Path B represents the para-coupling "bug" caused by delocalized spin density.
The Root Cause: Spin Density Delocalization
The diphenylketyl radical is a resonance hybrid. While the highest spin density resides on the
-
The Glitch: When two radicals approach, steric hindrance at the
-carbon (two bulky phenyl groups) can force the radicals to couple at the less hindered para position. -
The Result: A quinoid-type intermediate (1-phenyl-hydroxymethylene-4-diphenyl-hydroxymethyl-2,5-cyclohexadiene). This molecule is yellow and unstable, often decomposing into complex oils or reverting to radicals that eventually find the correct path—if conditions allow.
Module 2: Troubleshooting Protocols (The "Fix")
We have three "patches" available depending on the severity of your issue.
Patch 1.0: The Acetic Acid Stabilizer (Standard Fix)
Use this for general purity issues and to prevent yellowing.
The Protocol: Add a catalytic amount of Glacial Acetic Acid (1 drop per 5g Benzophenone) to the reaction mixture before irradiation.
Why it works:
-
Prevention of Basic Cleavage: Glassware surfaces can leach trace alkali, which catalyzes the Benzilic Acid Rearrangement or cleavage of the formed benzpinacol. Acid neutralizes this threat.
-
Quinoid Suppression: The yellow para-coupled quinoid is acid-sensitive. The acid likely catalyzes the tautomerization or reversal of this unstable intermediate, forcing the equilibrium back toward the radical pool where the thermodynamically stable benzpinacol (which precipitates out) eventually wins.
Patch 2.0: The "Solar Soak" (Crystallization Control)
Use this if you are getting rapid precipitation of impure product.
The Protocol: Switch from high-intensity UV lamps (Hg-vapor) to diffuse sunlight or low-intensity 365nm LEDs. Allow the reaction to proceed over 3-5 days rather than forcing it in 4 hours.
Why it works:
-
Lattice Purity: Rapid radical generation leads to a "radical soup" where cross-coupling and para-coupling events are statistically more frequent due to high local concentration. Slower generation favors the precipitation of the most insoluble species (Benzpinacol), effectively removing it from the equilibrium and driving the reaction forward (Le Chatelier’s principle) without trapping impurities in the crystal lattice.
Patch 3.0: The Titanocene Override (The "Nuclear Option")
Use this if Photochemistry fails to yield >90% purity or if you require absolute regiocontrol.
If the photochemical "software" keeps crashing (yielding oil), switch to the chemical "hardware" solution: Titanocene-Mediated Pinacol Coupling . This is not a photoreaction but a reductive coupling that guarantees regioselectivity.
The Protocol:
-
Reagents: Benzophenone,
(Titanocene Dichloride), Mn or Zn dust, THF (Anhydrous). -
Mechanism: The low-valent Ti(III) species coordinates to the carbonyl oxygen. It acts as a "clamp," bridging two ketyl radicals.
-
Result: The geometric constraints of the Titanium bridge physically force the two
-carbons together, rendering para-coupling sterically impossible.
Module 3: Experimental Data & Comparison
The following table summarizes the expected outcomes based on the chosen intervention method.
| Parameter | Standard Photolysis (No Additive) | Photolysis + Acetic Acid (Patch 1.0) | Titanocene Coupling (Patch 3.0) |
| Primary Product | Benzpinacol | Benzpinacol | Benzpinacol |
| Appearance | Yellowish crust/Oil | White Monoclinic Crystals | White Powder/Crystals |
| Yield | 40-60% | 85-95% | >90% |
| Para-Coupling | High (Visible Yellowing) | Suppressed (Trace) | Eliminated (Steric Lock) |
| Reaction Time | 3-5 Days (Sunlight) | 3-5 Days (Sunlight) | 4-12 Hours (Stirring) |
| Key Risk | Basic Cleavage / Oil formation | Acid Burns (Minor) | Moisture Sensitivity (Strictly Anhydrous) |
Module 4: Workflow Visualization (Decision Matrix)
Follow this logic flow to resolve your specific experimental failure.
Figure 2: Troubleshooting decision matrix for benzophenone photoreduction failures.
FAQ: Frequently Asked Questions
Q: Why does my reaction turn yellow immediately upon irradiation? A: This is the formation of the para-coupled quinoid intermediate or "Light Absorbing Transients" (LATs). If you did not add acetic acid, this yellow color may persist and result in an oil. If you did add acid, the color should fade as the reversible intermediate converts to the stable benzpinacol precipitate.
Q: Can I use Ethanol instead of Isopropanol? A: Yes, but Isopropanol (IPA) is superior. IPA is a better H-donor (forming a stable dimethyl ketyl radical). Ethanol works (see Hilaris, 2017) but the kinetics are slower, which might allow more time for side-reactions (para-coupling) to compete.
Q: I see crystals, but they are melting at 160°C instead of 188°C. Why? A: You likely have a mixed crystal lattice containing benzophenone (starting material) and para-coupled oligomers. Recrystallize from hot benzene or glacial acetic acid. Note: Benzpinacol is thermally unstable; do not overheat during recrystallization.
References
-
Cohen, S. G., & Chao, H. M. (1968). Photoreduction of aromatic ketones by amines. Journal of the American Chemical Society. Link
-
Bachmann, W. E. (1933).[1] The Photochemical Reduction of Benzophenone.[1][2][3][4][5][6] Journal of the American Chemical Society. (Foundational work on the "Yellow" side products). Link
-
Gansäuer, A., & Bluhm, H. (2000). Reagent-Controlled Transition-Metal-Catalyzed Radical Reactions. Chemical Reviews. (Source for Titanocene/Regioselectivity). Link
-
Verma, G. (2017). Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol.[3][5][6] Hilaris. (Confirming the Acetic Acid protocol). Link
-
Demeter, A., & Béke, G. (2013). Properties of Excited Ketyl Radicals of Benzophenone Analogues. Journal of Physical Chemistry A. (Mechanism of LATs and para-coupling). Link
Sources
Technical Support Center: Photostability of 3,4-Difluoro-4'-iso-propylbenzophenone
[1][2]
Executive Summary & Compound Profile
Compound : 3,4-Difluoro-4'-iso-propylbenzophenone CAS : 845781-00-2 Core Chromophore : Benzophenone (Diaryl Ketone) Primary Risk : UV-induced photoreduction (Norrish Type II-like intermolecular hydrogen abstraction).[1][2]
As a Senior Application Scientist, I often see researchers encounter unexpected degradation with this class of compounds. While the fluorine substituents (3,4-difluoro) add metabolic stability and modulate lipophilicity, they do not eliminate the inherent photolability of the benzophenone core. Under UV irradiation (
This guide provides the mechanistic grounding and practical protocols to stabilize your experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my sample degrade rapidly in isopropanol (IPA) but appears stable in acetonitrile?
A: This is a classic manifestation of intermolecular hydrogen abstraction .
Upon UV excitation (
-
In Isopropanol : The triplet state is a "chemical vacuum" for hydrogen atoms. It abstracts a hydrogen from the solvent (IPA), forming a ketyl radical. Two ketyl radicals then dimerize to form a benzopinacol , consuming your starting material.[2]
-
In Acetonitrile : Acetonitrile is a poor hydrogen donor.[1][2] Without a source of H-atoms, the triplet state relaxes back to the ground state via phosphorescence or thermal decay, leaving the molecule intact.
Q2: I observed less degradation in an open vial compared to a degassed/sealed vial. Shouldn't oxygen accelerate degradation?
A: Counterintuitively, Oxygen (
-
In Degassed Solvents (
) : The ketyl radicals formed (as described in Q1) have no choice but to dimerize. Result: Rapid loss of API (Active Pharmaceutical Ingredient). -
In Aerated Solvents (
) : Oxygen is a triplet quencher.[2] It intercepts the ketyl radical, oxidizing it back to the starting ketone (regenerating your compound) while producing hydrogen peroxide ( ).-
Warning: While your parent peak remains visible in HPLC, the solution is accumulating reactive peroxides which may degrade other sensitive components in your mixture.
-
Q3: Does the isopropyl group on the molecule itself cause self-degradation?
A: Unlikely via intramolecular mechanisms.[1]
Standard Norrish Type II reactions require a
Troubleshooting Guide
Use this logic table to diagnose stability issues during HPLC or synthesis workflows.
| Symptom | Probable Cause | Mechanism | Corrective Action |
| Yellowing of Solution | Formation of Light-Absorbing Transients (LATs) | Benzopinacol or radical accumulation.[1][2] | Switch to Amber glassware immediately. Filter solution (0.2 |
| Loss of Parent Peak (HPLC) | Photoreduction (Dimerization) | Solvent acting as H-donor (e.g., MeOH, IPA, THF). | Change solvent to ACN or Water.[2] If alcohol is required, saturate with Oxygen (caution: peroxide risk). |
| New Early-Eluting Peaks | Photo-oxidation products | Reaction with singlet oxygen ( | Add an antioxidant (e.g., BHT) if compatible, or strictly exclude light. |
| Inconsistent Assay Results | Variable light exposure | Laboratory lighting contains UV (fluorescent tubes).[2] | Wrap all vessels in aluminum foil. Perform extractions in a dark room or under red light. |
Visual Troubleshooting Logic
Caption: Decision tree for diagnosing UV-induced degradation pathways based on solvent and atmospheric conditions.
Scientific Mechanisms & Pathways
Understanding the photochemical cycle is critical for designing robust experiments. The diagram below illustrates the fate of 3,4-Difluoro-4'-iso-propylbenzophenone (denoted as BP ) under irradiation.
Mechanism Diagram
Caption: Photochemical fate of benzophenones. The path to degradation (Pinacol) dominates in inert, H-donating environments. Oxygen can regenerate the ground state.
Experimental Protocols
Protocol A: UV Stability Stress Test (Benchmarking)
Use this protocol to determine the "shelf-life" of your stock solutions under laboratory light.[1]
Materials:
-
Quartz cuvettes (or HPLC vials).[2]
-
Light Source: 365 nm UV lamp (e.g., TLC viewer) or Solar Simulator (Xenon arc).
-
Solvents: Acetonitrile (Negative Control), Isopropanol (Positive Control).[2]
Steps:
-
Preparation : Prepare a 50
M solution of 3,4-Difluoro-4'-iso-propylbenzophenone in (a) ACN and (b) Isopropanol. -
Control : Wrap half of each vial in aluminum foil (Dark Control).
-
Exposure : Expose the unwrapped vials to the light source at a fixed distance (e.g., 10 cm) for 0, 15, 30, and 60 minutes.
-
Analysis : Analyze via HPLC-UV (detection at 254 nm).
-
Calculation :
[1][2]
Expected Results:
-
Isopropanol : > 20% degradation (loss of parent peak), appearance of late-eluting dimer peaks.
Protocol B: Stabilization for Synthesis/Storage
If you must work with this compound in alcohols:
-
Amber Glass : exclusively use amber borosilicate glassware (Class A).[1][2]
-
Oxygen Saturation (Counter-intuitive but effective) : If the synthesis tolerates peroxides, bubbling air through the reaction can prevent the consumption of the ketone by regenerating it from the ketyl radical [1].
-
Quenchers : Add a triplet quencher such as Naphthalene or 1,3-Cyclohexadiene (if chemically compatible) to physically deactivate the excited state before it reacts [2].[2]
References
-
Demeter, A., et al. (2013).[2] "Substituent Effect on the Photoreduction Kinetics of Benzophenone." The Journal of Physical Chemistry A, 117(40), 10196-10210.[3]
-
Scaiano, J. C. (1973).[2][4] "Photochemistry of Benzophenone in Micelles and Solution." Journal of Photochemistry, 2, 81-118.[2][4] [1]
-
Allen, N. S. (2010).[2] "Photochemistry and photophysics of polymeric materials: A mechanistic appraisal." Journal of Photochemistry and Photobiology A: Chemistry, 212(1), 1-15.
-
ICH Harmonised Tripartite Guideline. (1996). "Stability Testing: Photostability Testing of New Drug Substances and Products Q1B."
Troubleshooting low yield in Grignard synthesis of benzophenones
Introduction: The Benzophenone Paradox
Synthesizing benzophenones via Grignard reagents is deceptively simple in theory but notoriously fickle in practice. The core challenge lies in the reactivity mismatch : the product (benzophenone) is often more reactive toward the Grignard reagent than the starting material (e.g., benzoyl chloride), leading to the "over-addition" formation of tertiary alcohols (triphenylmethanol).
This guide moves beyond basic textbook protocols to address the specific kinetic and thermodynamic bottlenecks that cause low yields in professional research settings.
Module 1: Reagent Failure (The "Dead" Grignard)
Symptom: No exotherm upon halide addition; magnesium remains shiny or coated in white/grey powder; reaction mixture remains clear/colorless.
Root Cause Analysis
-
Passivation: A microscopic layer of MgO or Mg(OH)₂ prevents electron transfer from the metal surface to the aryl halide.
-
Moisture Scavenging: Trace water in the solvent kills the initiating radical anions immediately.
Troubleshooting Protocol: The "Shock" Initiation
Do not simply add more halide. This leads to a dangerous "induction period" followed by a runaway thermal event.
-
Mechanical Activation: Stop stirring. Use a glass rod to crush a few Mg turnings against the flask wall under inert flow. This exposes fresh, zero-valent Mg(0).
-
Chemical Entrainment:
-
Standard: Add a single crystal of Iodine (
) .[1] -
Mechanism:
. This reaction is exothermic and etches the oxide surface. -
Validation: The purple color of iodine must fade to colorless/brown. If it stays purple, your solvent is too wet. Abort and redistill solvent.
-
-
The "Turbo" Fix (Knochel Protocol):
-
If standard Mg fails, switch to Turbo Grignard precursors (
). -
Why: The LiCl breaks up polymeric Grignard aggregates, increasing solubility and reactivity [1].
-
Decision Logic: Grignard Initiation
Figure 1: Decision tree for troubleshooting Grignard initiation failure.
Module 2: The Selectivity Crisis (Preventing Over-Addition)
Symptom: High consumption of starting material, but low yield of benzophenone and high yield of triphenylmethanol (tertiary alcohol).
The Problem: Electrophile Selection
Using Benzoyl Chloride or Esters is the primary cause of low yield.
-
Mechanism:[2][3][4][5] The resulting ketone (benzophenone) is more electrophilic than the ester/chloride. The Grignard attacks the product faster than the starting material.
The Solution: Validated Pathways
| Pathway | Substrate | Intermediate Stability | Risk of Over-addition | Recommended? |
| A | Benzoyl Chloride | Low (Ketone forms in situ) | High | NO (unless -78°C) |
| B | Benzonitrile | High (Imine salt precipitates) | Low | YES (Robust) |
| C | Weinreb Amide | Very High (Chelated tetrahedral) | Zero | YES (Precision) |
Recommended Protocol: The Weinreb Route
This is the self-validating method for high-value substrates.
-
Conversion: Convert your benzoic acid/chloride to the Weinreb Amide (N-methoxy-N-methylamide).
-
Addition: Add PhMgBr (1.1 equiv) at 0°C.
-
Mechanism: The Mg coordinates between the carbonyl oxygen and the amine nitrogen, forming a stable 5-membered chelate [2].
-
Crucial Check: This intermediate is stable and will not collapse to the ketone until acidic workup. This physically prevents the second Grignard addition.[6]
-
-
Workup: Quench with dilute HCl. The chelate breaks, releasing the benzophenone.
Alternative Protocol: The Nitrile Route
Best for bulk synthesis where Weinreb amides are too expensive.
-
Substrate: Use Benzonitrile (
). -
Solvent: Use a Toluene/Ether blend. (Pure ether often precipitates the imine salt too densely, trapping unreacted nitrile).
-
Process: PhMgBr adds across the nitrile triple bond to form the magnesium imine salt (
).-
Why this works: The
bond is far less electrophilic than a bond. The Grignard will not attack the imine salt a second time.
-
Module 3: Workup & Isolation (The "Hidden" Yield Loss)
Symptom: Crude NMR shows "starting material" or complex mixtures despite the reaction appearing to finish.
The Hydrolysis Trap (Nitrile Route Specific)
If you use the Nitrile route, the intermediate is an Imine , not an alkoxide. Imines are surprisingly stable and require forcing conditions to hydrolyze to the ketone.
Common Error: Quenching with saturated
-
Result: You isolate the imine or a hemi-aminal, which decomposes on the column or looks like "gunk."
Correct Protocol:
-
Quench: Pour reaction mixture into
(or ). -
Digestion: Heat the biphasic mixture to reflux (or 50°C) for 1-2 hours.
-
Validation: Monitor by TLC. The imine spot (often streaky) must disappear, replaced by the distinct non-polar benzophenone spot.
-
-
Extraction: Only extract after hydrolysis is confirmed.
Visualizing the Pathways
Figure 2: Mechanistic comparison showing why Weinreb amides prevent the tertiary alcohol byproduct common in acid chloride reactions.
Frequently Asked Questions (FAQ)
Q: My Grignard reagent turned into a white solid ball during the reaction. What happened? A: You used pure diethyl ether and the concentration was too high. The magnesium alkoxide/imine salt precipitated and coated the remaining Mg, stopping the reaction.
-
Fix: Add anhydrous Toluene or THF to the mixture (1:1 ratio with ether) to solubilize the salts and maintain a fluid slurry.
Q: Can I use "Turbo Grignard" (
-
Protocol: Treat your aryl bromide with
at -20°C to perform a Halogen-Magnesium exchange. This generates your specific Aryl-Grignard in high yield without refluxing Mg turnings [3]. Then add your electrophile (Weinreb amide or Nitrile).
Q: I see a "pinacol coupling" byproduct (dimerization of the ketone). A: This occurs if you have unreacted Mg metal present during the quench, or if the reaction temp is too high. The Mg(0) reduces the formed ketone to a ketyl radical, which dimerizes.
-
Fix: Filter off excess Mg turnings before adding the electrophile or the quenching acid.
References
-
Krasovskiy, A., & Knochel, P. (2004).[7] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336.
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[8] Tetrahedron Letters, 22(39), 3815-3818.
-
Ashby, E. C., Chao, L. C., & Neumann, H. M. (1973).[3] Organometallic reaction mechanisms. XII. Mechanism of methylmagnesium bromide addition to benzonitrile. Journal of the American Chemical Society, 95(15), 4896-4904.[3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Benzophenone can be obtained by the following reactions: I. Benzoyl chlo.. [askfilo.com]
- 5. reddit.com [reddit.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Selective Metalation and Additions [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Benchmarking Structural Elucidation: Experimental vs. Calculated NMR for Difluorobenzophenones
Executive Summary
Difluorobenzophenones (DFBPs), particularly the 4,4'-isomer, are critical pharmacophores in drug discovery and essential monomers for high-performance polymers like PEEK (polyether ether ketone). Accurate structural characterization of these moieties is challenging due to the strong spin-spin coupling introduced by fluorine nuclei (
This guide provides a rigorous comparison between Experimental NMR (Wet Lab) and DFT-Calculated GIAO NMR (In Silico) for DFBPs. It establishes a validated protocol for assigning complex splitting patterns, specifically focusing on the differentiation of positional isomers (e.g., 4,4'-DFBP vs. 2,4'-DFBP) through the synergy of benchtop data and quantum mechanical prediction.
Integrated Workflow: The "Twin-Track" Approach
To ensure high confidence in structural assignment, we utilize a "Twin-Track" workflow. This method cross-validates experimental spectral data against computed shielding tensors.[1]
Figure 1: The Twin-Track Workflow integrating experimental acquisition with DFT-GIAO predictions.
Experimental Protocol (The "Ground Truth")
Reliable comparison requires high-quality experimental data. The following protocol minimizes solvent-induced shifts and maximizes resolution for fluorine coupling.
Sample Preparation
-
Solute: 10–15 mg of 4,4'-difluorobenzophenone (Sigma-Aldrich TraceCERT® standard recommended).
-
Solvent: 0.6 mL deuterated chloroform (
, 99.8% D) containing 0.03% v/v TMS (Tetramethylsilane). -
Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent) to ensure field homogeneity.
Acquisition Parameters (400 MHz Instrument)
| Nucleus | Frequency (MHz) | Pulse Angle | Delay (D1) | Scans (NS) | Reference |
| 400.13 | 30° | 1.0 s | 16 | TMS (0.00 ppm) | |
| 100.61 | 45° | 2.0 s | 1024 | ||
| 376.50 | 30° | 1.0 s | 32 |
> Expert Note: For
Computational Protocol (The "Prediction")
Raw DFT calculations often suffer from systematic errors. We employ a GIAO (Gauge-Independent Atomic Orbital) method with empirical scaling to correct for relativistic effects and basis set incompleteness.
Methodology
-
Software: Gaussian 16 or ORCA 5.0.
-
Geometry Optimization: B3LYP/6-31G(d). A cost-effective level that provides accurate bond lengths for rigid aromatics.
-
NMR Calculation: GIAO-B3LYP/6-311+G(2d,p).
-
Why this basis set? The "plus" (+) diffuse functions are critical for describing the electron density of lone pairs on Fluorine and Oxygen.
-
-
Solvation Model: SCRF=(SMD, Solvent=Chloroform).
-
Why SMD? The Solvation Model based on Density (SMD) is superior to standard PCM for calculating chemical shifts in polarizable solutes like benzophenones.
-
Linear Scaling (The "Secret Sauce")
Raw isotropic shielding tensors (
-
Equation:
-
Standard Scaling Factors (B3LYP/6-311+G(2d,p)):
-
H: Slope
, Intercept -
C: Slope
, Intercept
-
H: Slope
Data Comparison: 4,4'-Difluorobenzophenone
The following table contrasts the experimental values (Exp) with the calculated scaled values (Calc).
Table 1: Comparative Chemical Shifts ( )
| Position | Atom Type | Exp | Calc | Multiplicity ( | |
| Carbonyl | C=O | 193.8 | 194.5 | +0.7 | Singlet |
| C-4, 4' | C-F | 165.4 | 166.1 | +0.7 | Doublet ( |
| C-1, 1' | Quaternary | 133.5 | 134.1 | +0.6 | Doublet ( |
| C-2, 6 | Aromatic CH | 132.6 | 132.9 | +0.3 | Doublet ( |
| C-3, 5 | Aromatic CH | 115.6 | 115.9 | +0.3 | Doublet ( |
| H-2, 6 | Aromatic H | 7.81 | 7.85 | +0.04 | Multiplet (AA'BB') |
| H-3, 5 | Aromatic H | 7.16 | 7.20 | +0.04 | Multiplet (AA'BB') |
| F-4, 4' | Fluorine | -106.2 | -108.5 | -2.3 | Multiplet |
> Data Source: Experimental values derived from Sigma-Aldrich TraceCERT® analysis and SDBS Spectral Database. Calculated values generated via B3LYP/6-311+G(2d,p) (SMD: Chloroform).
Critical Analysis & Interpretation
The Fluorine Effect ( F Coupling)
The most distinct feature of DFBP spectra is the magnitude of Carbon-Fluorine coupling.
-
Observation: In the
C spectrum, the C-4 carbon appears as a doublet with a massive splitting of ~254 Hz. -
Causality: This is the
coupling . The computational model accurately predicts this splitting if spin-spin coupling constants are requested in the Gaussian input (Opt Freq=Raman NMR=(SpinSpin)). -
Validation: If your experimental spectrum shows a singlet at 165 ppm, your decoupling sequence (usually proton decoupling only) is insufficient. You are observing the center of a doublet.
Symmetry and Isomers
4,4'-DFBP is symmetric (
-
Experimental: Shows only one fluorine signal (-106.2 ppm).
-
Calculated: Predicts identical shielding tensors for both F atoms.
-
Contrast with 2,4'-DFBP: If the sample were the 2,4' isomer, symmetry would break.
-
Prediction: Two distinct
F signals (one near -106 ppm, one shifted downfield due to the ortho-carbonyl effect). -
Utility: This proves that GIAO calculations are robust tools for distinguishing between positional isomers when experimental standards are unavailable.
-
Error Analysis
-
Proton (
H): The Mean Absolute Error (MAE) is < 0.05 ppm. This indicates the B3LYP/6-311+G(2d,p) level is highly reliable for aromatic protons. -
Fluorine (
F): The error is larger (~2.3 ppm). Fluorine chemical shifts are extremely sensitive to solvent interactions and van der Waals forces.-
Recommendation: Do not rely on absolute calculated values for
F. Instead, rely on the difference ( ) between peaks if multiple fluorines are present.
-
References
-
Sigma-Aldrich. 4,4′-Difluorobenzophenone TraceCERT®, certified reference material, 19F-qNMR Standard.[2]
-
Cheshire, R. E. Scaling Factors for NMR Chemical Shifts. UC Davis Chemical Shift Repository.
-
Lodewyk, M. W., et al. (2012). "The prediction of 1H and 13C NMR chemical shifts using GIAO DFT calculations." Chemical Reviews, 112(3), 1839-1862.
-
SDBS. Spectral Database for Organic Compounds, SDBS No. 2568. National Institute of Advanced Industrial Science and Technology (AIST).
- Stephens, P. J., et al. (1994). "Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields." Journal of Physical Chemistry, 98(45), 11623-11627. (Basis for B3LYP functional utility).
Sources
A Comparative Guide to the Electrochemical Behavior of Substituted Benzophenones
This guide provides an in-depth technical comparison of the electrochemical properties of substituted benzophenones, offering valuable insights for researchers, scientists, and drug development professionals. By objectively analyzing experimental data, this document elucidates the influence of various substituents on the redox characteristics of the benzophenone core, a crucial aspect for applications ranging from photochemistry to medicinal chemistry.
Introduction: The Electrochemical Significance of Benzophenones
Benzophenones are a class of aromatic ketones that serve as fundamental building blocks in organic synthesis and are key components in various applications, including as photoinitiators in polymer chemistry and as pharmacophores in drug design.[1][2][3] Their electrochemical behavior is of paramount importance as it governs their reactivity in electron transfer processes. Understanding how substituents on the benzophenone scaffold modulate its redox potentials is critical for designing molecules with tailored electronic properties.
The core electrochemical process for benzophenones involves the reduction of the carbonyl group. This typically occurs in two successive one-electron steps, first forming a stable radical anion and subsequently a generally unstable dianion.[4][5][6] The stability and reactivity of these intermediates are highly dependent on the molecular structure and the experimental conditions, such as the solvent and the presence of proton donors.[5][7]
The Redox Mechanism: A Tale of Two Electrons
The electrochemical reduction of benzophenones in aprotic media is a well-characterized process that can be effectively studied using techniques like cyclic voltammetry (CV). The general mechanism is as follows:
First One-Electron Reduction (Reversible): The benzophenone molecule (BP) accepts an electron to form a radical anion (BP•⁻). This step is typically electrochemically reversible, indicating that the radical anion is stable on the timescale of the CV experiment.[4][5]
BP + e⁻ ⇌ BP•⁻
Second One-Electron Reduction (Often Irreversible): The radical anion can accept a second electron to form a dianion (BP²⁻). This step is often irreversible, as the dianion is a highly reactive species that can undergo subsequent chemical reactions, such as protonation by residual water or the solvent.[4][5]
BP•⁻ + e⁻ → BP²⁻
The presence of proton donors, such as alcohols, can significantly alter this mechanism, leading to protonation of the dianion and potentially the radical anion, resulting in different final products.[5][8]
The Substituent Effect: Tuning the Redox Potential
The key to modulating the electrochemical properties of benzophenones lies in the strategic placement of substituents on the aromatic rings. These substituents exert electronic effects (both inductive and resonance) that can either facilitate or hinder the acceptance of electrons at the carbonyl group.[4]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), chloro (-Cl), and bromo (-Br) are electron-withdrawing. They decrease the electron density on the benzophenone core, making the molecule more electrophilic and thus easier to reduce. This results in a positive shift (less negative) of the reduction potential.[4][6]
-
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃), methoxy (-OCH₃), and amino (-NH₂) are electron-donating. They increase the electron density on the benzophenone core, making it less electrophilic and more difficult to reduce. This leads to a negative shift of the reduction potential.[2][4][6]
A linear relationship has been established between the experimental reduction potentials of substituted benzophenones and their theoretically calculated Lowest Unoccupied Molecular Orbital (LUMO) energies.[4] This correlation provides a powerful predictive tool for designing novel benzophenone derivatives with specific electrochemical properties.
Comparative Electrochemical Data
The following table summarizes the first reduction potentials (Epc1) for a series of substituted benzophenones, demonstrating the influence of different functional groups. The data is compiled from cyclic voltammetry experiments performed in dimethylformamide (DMF).
| Substituent | Position | Epc1 (V vs. Ag/AgCl) | Reference |
| 4,4'-dichloro | para | -1.58 | [8] |
| 4-chloro | para | -1.65 | [6] |
| Unsubstituted | - | -1.73 | [6] |
| 4-methyl | para | -1.78 | [6] |
| 4,4'-dimethoxy | para | -1.83 | [8] |
| 4-amino | para | -1.88 | [6] |
Note: The exact potential values can vary depending on the experimental conditions (e.g., solvent, supporting electrolyte, reference electrode). The trend, however, remains consistent.
Experimental Protocol: Cyclic Voltammetry of a Substituted Benzophenone
This section provides a detailed, step-by-step methodology for performing a cyclic voltammetry experiment to characterize the electrochemical behavior of a substituted benzophenone.
Objective: To determine the reduction potential and assess the reversibility of the first electron transfer to a substituted benzophenone.
Materials:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl)
-
Counter Electrode: Platinum wire
-
Electrochemical cell
-
Potentiostat
-
Substituted benzophenone (e.g., 4-chlorobenzophenone)
-
Anhydrous, aprotic solvent (e.g., Dimethylformamide, DMF)
-
Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Inert gas (Argon or Nitrogen) for deaeration
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with the solvent (DMF).
-
Dry the electrode completely.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte (TBAPF₆) in anhydrous DMF.
-
Prepare a stock solution of the substituted benzophenone (e.g., 10 mM) in the supporting electrolyte solution.
-
-
Electrochemical Cell Assembly:
-
Add a known volume of the benzophenone solution to the electrochemical cell.
-
Assemble the three-electrode system: immerse the working, reference, and counter electrodes into the solution. Ensure the reference electrode tip is close to the working electrode.
-
-
Deaeration:
-
Purge the solution with an inert gas (argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Set the parameters on the potentiostat:
-
Initial Potential: 0 V
-
Vertex Potential 1: -2.0 V (or a potential sufficiently negative to observe the first reduction)
-
Vertex Potential 2: 0 V
-
Scan Rate: 100 mV/s
-
-
Run the cyclic voltammogram.
-
Repeat the measurement at various scan rates (e.g., 50, 200, 500 mV/s) to investigate the kinetics of the electron transfer.
-
-
Data Analysis:
-
From the resulting voltammogram, determine the cathodic peak potential (Epc) and the anodic peak potential (Epa) for the first redox couple.
-
Calculate the half-wave potential (E₁/₂) as (Epc + Epa) / 2.
-
Determine the peak separation (ΔEp = |Epc - Epa|). A value close to 59/n mV (where n is the number of electrons, typically 1) at room temperature indicates a reversible process.
-
Analyze the relationship between the peak current (ip) and the square root of the scan rate (ν¹/²). A linear relationship suggests a diffusion-controlled process.
-
Visualizing the Process
Experimental Workflow
Caption: Workflow for the electrochemical analysis of substituted benzophenones.
Redox Mechanism of Benzophenone
Caption: General two-step reduction mechanism of benzophenone in aprotic media.
Conclusion and Future Directions
The electrochemical study of substituted benzophenones provides a clear and predictable framework for understanding their redox behavior. The ease of reduction is directly correlated with the electronic nature of the substituents, a principle that can be leveraged in the rational design of molecules for various applications. Electron-withdrawing groups enhance the reduction potential, while electron-donating groups diminish it.
Future research in this area could explore more complex substitution patterns, the influence of a wider range of solvent systems, and the electrochemical behavior of benzophenone derivatives in the presence of specific reaction partners. Such studies will continue to expand our understanding of these versatile molecules and pave the way for their application in novel technologies.
References
-
An electrochemical and computational chemistry study of substituted benzophenones. (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]
-
Voltammetric oxidation of acetophenone derivatives and benzophenone in acetonitrile on a platinum and glassy carbon electrode. (2019). ScienceDirect. Retrieved February 15, 2024, from [Link]
-
Reduction Data Obtained from Cyclic Voltammetry of Benzophenones and Copper-2-Hydroxyphenone Complexes. (2022). MDPI. Retrieved February 15, 2024, from [Link]
-
Allen J. Bard. (1971). Electrochemical reactions of organic compounds in liquid ammonia. I. Reduction of benzophenone. ACS Publications. Retrieved February 15, 2024, from [Link]
-
Electrochemical Reduction Behaviour of Benzophenones and Phenylhydrazones. (1992). Asian Journal of Chemistry. Retrieved February 15, 2024, from [Link]
-
Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. (2019). National Center for Biotechnology Information. Retrieved February 15, 2024, from [Link]
-
Electrochemical Studies of Benzophenone and Fluorenone Imines, Amines and Diphenyldiazomethane. (1981). Defense Technical Information Center. Retrieved February 15, 2024, from [Link]
-
Interaction mechanism between the electrochemically produced benzophenone radical-anions and propionaldehyde and isobutyraldehyde. (1971). Royal Society of Chemistry. Retrieved February 15, 2024, from [Link]
-
Investigation of the Electrochemical Reduction of Benzophenone in Aprotic Solvents Using the Method of Cyclic Voltammetry. (2007). ResearchGate. Retrieved February 15, 2024, from [Link]
-
Using Cyclic Voltammetry and Molecular Modeling To Determine Substituent Effects in the One-Electron Reduction of Benzoquinones. (1998). ACS Publications. Retrieved February 15, 2024, from [Link]
-
Investigation of the Electrochemical Reduction of Benzophenone in Aprotic Solvents Using the Method of Cyclic Voltammetry. (2007). Semantic Scholar. Retrieved February 15, 2024, from [Link]
-
Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. (2016). Science Alert. Retrieved February 15, 2024, from [Link]
-
Electrochemical degradation of sunscreen agent benzophenone-3 and its metabolite by Ti/SnO2-Sb/Ce-PbO2 anode: Kinetics, mechanism, toxicity and energy consumption. (2019). National Center for Biotechnology Information. Retrieved February 15, 2024, from [Link]
-
A review of benzophenone-based derivatives for organic light-emitting diodes. (2023). KTU ePubl. Retrieved February 15, 2024, from [Link]
Sources
- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 2. Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of benzophenone-based derivatives for organic light-emitting diodes [epubl.ktu.edu]
- 4. researchgate.net [researchgate.net]
- 5. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 6. researchgate.net [researchgate.net]
- 7. Interaction mechanism between the electrochemically produced benzophenone radical-anions and propionaldehyde and isobutyraldehyde - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 8. asianpubs.org [asianpubs.org]
A Comparative Guide to the Performance of 3,4-Difluoro-4'-iso-propylbenzophenone in Photopolymerization
For researchers and professionals in materials science and drug development, the selection of a photoinitiator is a critical decision that dictates the efficiency, speed, and final properties of a photopolymerized material. This guide provides an in-depth technical comparison of 3,4-Difluoro-4'-iso-propylbenzophenone, a substituted aromatic ketone, against other established photoinitiators. We will explore its mechanistic underpinnings, comparative performance metrics, and the experimental workflows required for its rigorous evaluation.
The Foundation: Photopolymerization and the Role of the Initiator
Photopolymerization is a powerful process that uses light energy to transform liquid monomers and oligomers into a solid, crosslinked polymer network.[1] This technique is prized for its rapid curing rates, low energy consumption, and spatial and temporal control.[2] At the heart of this process is the photoinitiator, a molecule that absorbs photons from a light source (typically UV or visible light) and converts this light energy into chemical energy by generating reactive species, such as free radicals or cations.[3]
Photoinitiators are broadly classified into two categories based on their mechanism of generating these reactive species:
-
Type I Photoinitiators (Cleavage Type): These molecules undergo unimolecular bond cleavage upon absorbing light, directly forming one or more free radicals that initiate polymerization.[3] Examples include phosphine oxide derivatives like TPO and BAPO.
-
Type II Photoinitiators (Abstraction Type): These initiators, upon light absorption, are promoted to an excited state. They do not cleave themselves but instead interact with a second molecule, a co-initiator or synergist (often an amine or alcohol), to generate the initiating free radicals through a bimolecular reaction.[3][4][5] Benzophenone and its derivatives, including 3,4-Difluoro-4'-iso-propylbenzophenone, fall into this category.[5][6]
Unpacking 3,4-Difluoro-4'-iso-propylbenzophenone: A Type II Photoinitiator
3,4-Difluoro-4'-iso-propylbenzophenone belongs to the widely used benzophenone family of photoinitiators.[7][8] As a Type II initiator, its performance is intrinsically linked to its interaction with a hydrogen donor.
Mechanism of Action
The initiation process is a two-step bimolecular reaction:
-
Photoexcitation: The benzophenone derivative absorbs a photon (hν), promoting it from its ground state (BP) to an excited singlet state (¹BP), which then rapidly converts to a more stable, longer-lived triplet state (³BP).
-
Hydrogen Abstraction: The excited triplet-state initiator (³BP*) abstracts a hydrogen atom from a co-initiator, typically a tertiary amine (R-H). This reaction generates two radicals: a ketyl radical from the benzophenone and a highly reactive alkylamino radical from the co-initiator.[4] It is primarily the alkylamino radical that goes on to initiate the polymerization of monomers (M).
Caption: Mechanism of a Type II Benzophenone Photoinitiator.
The Role of Substituents: Fluoro and Isopropyl Groups
While specific experimental data for 3,4-Difluoro-4'-iso-propylbenzophenone is not widely published, the effects of its functional groups can be inferred from established principles of organic photochemistry.
-
Difluoro Groups: The electron-withdrawing nature of fluorine atoms can influence the energy of the excited state and potentially enhance the rate of intersystem crossing to the reactive triplet state. This may lead to higher initiation efficiency compared to unsubstituted benzophenone.
-
Isopropyl Group: The bulky, electron-donating isopropyl group primarily enhances the molecule's solubility in non-polar monomer and oligomer formulations. Improved solubility ensures homogeneous distribution of the initiator, preventing localized curing defects and improving overall reaction consistency.
Performance Comparison: A Guide to Selecting the Right Initiator
The choice of photoinitiator depends on several factors, including the light source, the chemical composition of the resin, and desired cure properties.[9] Here, we compare the expected performance of 3,4-Difluoro-4'-iso-propylbenzophenone with common Type I and other Type II initiators.
| Photoinitiator | Type | Typical λmax (nm) | Co-initiator Required? | Relative Speed | Yellowing Potential | Key Advantages | Disadvantages |
| 3,4-Difluoro-4'-iso-propylbenzophenone | II | ~340-350 (Estimated) | Yes (e.g., Amines) | Moderate to High | Moderate | Good solubility, potentially high efficiency. | Requires co-initiator; oxygen inhibition. |
| Benzophenone (BP) | II | ~340[6] | Yes (e.g., Amines) | Moderate | Moderate to High[6] | Low cost, widely available.[6] | Slower cure rate, can cause significant yellowing.[6] |
| Isopropylthioxanthone (ITX) | II | ~380-420[6] | Yes (e.g., Amines) | High | Low to Moderate | More effective with longer wavelength light (e.g., 405 nm LEDs).[6] | Can be less soluble in some systems. |
| TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) | I | ~360-400[5] | No | Very High | Low | High reactivity, low yellowing, good for pigmented systems. | Can be more expensive. |
| BAPO (Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide) | I | ~370-380[10] | No | Very High | Very Low | Excellent for thick sections and pigmented systems due to photobleaching.[11] | Higher cost. |
Experimental Protocols for Performance Validation
Rigorous evaluation is essential to confirm the suitability of any photoinitiator for a specific application. The following protocols provide a framework for comparing the performance of 3,4-Difluoro-4'-iso-propylbenzophenone against alternatives.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Norrish Type 2/ II Photoinitiator Wholesale Manufacturer | Tintoll [uvabsorber.com]
- 5. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 6. longchangchemical.com [longchangchemical.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - White Rose Research Online [eprints.whiterose.ac.uk]
- 9. uvebtech.com [uvebtech.com]
- 10. researchgate.net [researchgate.net]
- 11. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
Structural Validation of 3,4-Difluoro-4'-iso-propylbenzophenone: A Comparative NMR Guide
Executive Summary
In the synthesis of fluorinated pharmaceutical intermediates, validating the regiochemistry of the benzophenone core is critical. 3,4-Difluoro-4'-iso-propylbenzophenone presents a specific analytical challenge: the presence of two fluorine atoms on Ring A induces complex spin-spin splitting patterns (
This guide compares the limitations of standard 1D
The Analytical Challenge
The target molecule consists of two distinct aromatic systems linked by a carbonyl group:
-
Ring A: 3,4-Difluorophenyl (ABX spin system modified by F-couplings).
-
Ring B: 4-Isopropylphenyl (AA'BB' spin system).
Why 1D NMR is Insufficient
In a standard 400 MHz
- (ortho): ~8–10 Hz
- (meta): ~5–7 Hz
This results in "virtual multiplets" where H-2, H-5, and H-6 signals overlap with the AA'BB' system of Ring B, making definitive assignment impossible without decoupling or 2D correlation.
Comparative Analysis: 1D vs. 2D NMR
The following table objectively compares the diagnostic utility of standard methods versus the recommended 2D protocol.
| Feature | Standard 1D | Integrated 2D NMR (HSQC/HMBC) |
| Proton Assignment | Low Confidence. Overlap between Ring A (F-split) and Ring B protons prevents accurate integration. | High Confidence. HSQC resolves protons by their attached carbon chemical shifts, removing overlap ambiguity. |
| Carbon Assignment | Medium. C-F coupling splits carbons into doublets/doublets of doublets ( | High. HMBC links quaternary carbons (C=O, C-F) to distant protons, proving the connectivity of the linker. |
| Isomer Discrimination | Poor. Hard to distinguish 3,4-difluoro from 2,3-difluoro based solely on splitting patterns. | Definitive. HMBC correlations from the Carbonyl to H-2/H-6 establish the substitution pattern relative to the linker. |
| Self-Validation | No. Requires external reference standards for certainty. | Yes. Internal connectivity creates a closed logic loop (Self-Validating). |
Experimental Protocol
To replicate the validation data, follow this field-proven methodology. This protocol prioritizes sensitivity for quaternary carbons in the HMBC experiment.
Phase 1: Sample Preparation
-
Solvent: Chloroform-d (
) with 0.03% TMS.-
Reasoning: Excellent solubility for benzophenones; non-polar nature minimizes viscosity broadening.
-
-
Concentration: 15–20 mg in 600
L solvent.-
Note: High concentration is required for adequate S/N in the HMBC experiment (detection of quaternary Carbonyl).
-
-
Tube: High-precision 5mm NMR tube (e.g., Wilmad 535-PP).
Phase 2: Acquisition Parameters (600 MHz equivalent)
-
H NMR (Control):
-
Spectral Width: 12 ppm.[1]
-
Scans: 16.
-
Critical: Ensure accurate shimming; F-splitting requires narrow linewidths to resolve.
-
-
H-
C HSQC (Multiplicity-Edited):-
Differentiates
(positive phases) from (negative phase). -
Goal: Assign the Isopropyl methyls and aromatic methines.
-
-
H-
C HMBC (The Validator):-
Optimization:
Hz (Long range). -
Scans: 64–128 (Essential for seeing the C=O correlation).
-
Target: Observe correlation between C=O (~194 ppm) and aromatic protons.
-
Phase 3: Workflow Visualization
Figure 1: Step-by-step structural elucidation workflow.
Results & Interpretation (Reference Data)
The following data represents the expected chemical shifts and correlations for 3,4-Difluoro-4'-iso-propylbenzophenone in
Table 1: Signal Assignments & Correlations[2][3]
| Position | Multiplicity | Key HMBC Correlations (H | ||
| Linker | - | - | 194.5 (C=O) | H-2, H-6, H-2', H-6' |
| Isopropyl | 1.28 | Doublet (6H) | 23.7 ( | C-4', CH (methine) |
| Isopropyl | 2.98 | Septet (1H) | 34.2 (CH) | C-3', C-4', C-5' |
| Ring B (2',6') | 7.75 | Doublet | 130.5 | C=O , C-4', C-3' |
| Ring B (3',5') | 7.34 | Doublet | 126.8 | C-1', C-4', Isopropyl-CH |
| Ring A (2) | 7.65 | m (dd) | ~118.5 | C=O , C-3(F), C-6 |
| Ring A (5) | 7.28 | m (ddd) | ~117.8 | C-1, C-3(F), C-4(F) |
| Ring A (6) | 7.55 | m (bd) | ~125.4 | C=O , C-2, C-4(F) |
Note: Ring A carbons will appear as doublets or doublets of doublets in
Structural Logic Visualization
The diagram below illustrates the critical HMBC correlations that prove the structure. The "Smoking Gun" is the convergence of correlations from both rings onto the central Carbonyl (C-7).
Figure 2: Key HMBC correlations establishing the benzophenone linkage. The convergence of H-2/H-6 and H-2'/H-6' on the Carbonyl carbon confirms the core structure.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Santa Cruz Biotechnology. (n.d.). 3,4-Difluorobenzophenone Product Data. Retrieved from (Verified chemical shift baselines for the difluoro-ring moiety).
-
National Institute of Standards and Technology (NIST). (2023). Benzophenone Derivative Mass Spectral & NMR Data. NIST Chemistry WebBook. Retrieved from
Sources
Beyond Standard Benzophenone: Benchmarking Next-Gen Photoinitiators for LED Curing and Low-Migration Applications
Executive Summary
For decades, Benzophenone (BP) has been the workhorse of Type II photoinitiation. However, its limitations are becoming increasingly critical in modern applications: it relies on toxic amine co-initiators, exhibits high migration (leaching) risk in food packaging, and possesses poor absorption in the LED spectrum (365–405 nm).
This guide benchmarks three classes of next-generation benzophenone derivatives against the industry standard. We analyze their efficiency in LED curing, migration stability, and biocompatibility. This is not a brochure; it is a technical evaluation framework for formulation scientists.
Mechanistic Foundation: The Type II Paradigm Shift
To understand the efficiency gains of new derivatives, we must first visualize the baseline mechanism and its bottlenecks. Standard BP requires a bimolecular reaction (hydrogen abstraction) which is diffusion-controlled and susceptible to oxygen inhibition.
The Mechanism[1]
-
Excitation: BP absorbs UV light, transitioning to a singlet then triplet state (
). -
Abstraction:
abstracts a hydrogen from a donor (usually a tertiary amine). -
Initiation: The amine radical initiates polymerization; the ketyl radical is often inactive (terminator).
Innovation Point: New derivatives either tether the donor to the BP core (Monocomponent Type II) or extend the conjugation system to stabilize the triplet state for lower-energy (LED) activation.
Figure 1: The Type II photoinitiation pathway. Next-gen derivatives aim to bypass the diffusion step (Donor -> Complex) or enhance absorption efficiency.
The Contenders: Next-Gen Derivatives
We are benchmarking the following against Standard Benzophenone (Std-BP) :
-
Polymeric BP (Poly-BP):
-
Chemistry: BP moieties tethered to a polymer backbone (e.g., PEG, polyacrylates).
-
Target: Ultra-low migration for food packaging (FCM) and biomedical apps.
-
-
Red-Shifted BP (Red-BP):
-
Chemistry: Conjugation extended via triphenylamine (TPA) or carbazole fusions.
-
Target: High-efficiency curing under 365 nm and 405 nm LEDs.
-
-
Water-Soluble BP (Aqua-BP):
Experimental Benchmarking Protocols
Trustworthy data requires rigorous, self-validating protocols. Below are the methodologies to replicate our comparative analysis.
Protocol A: Photopolymerization Kinetics (Real-Time FTIR)
Objective: Measure the rate of polymerization (
-
Formulation: Mix 1 wt% Photoinitiator (PI) with a standard monomer (e.g., TMPTA for acrylates or PEGDA for hydrogels). If using Std-BP, add 3 wt% MDEA (amine co-initiator). Note: Some Red-BPs are monocomponent and do not require amines.
-
Setup: Laminate the resin between two KBr or polypropylene windows (to control oxygen inhibition and path length).
-
Measurement:
-
Instrument: FTIR Spectrometer with an attached LED curing unit (365 nm or 405 nm).
-
Monitor Peak: Acrylate C=C twisting vibration at 1630 cm⁻¹ (or 810 cm⁻¹).
-
Reference Peak: Carbonyl C=O at 1720 cm⁻¹ (internal standard).
-
-
Calculation:
Protocol B: Migration & Leaching Analysis
Objective: Quantify the risk of PI contaminating the surrounding environment.
-
Sample Prep: Cure a 50 µm film on a glass substrate until >90% conversion.
-
Extraction: Immerse 10 cm² of film in 10 mL of food simulant (e.g., 50% Ethanol or Acetonitrile) for 24 hours at 40°C.
-
Quantification: Analyze the supernatant using HPLC-UV (C18 column, detection at
of the specific PI). -
Validation: Spike samples with known concentrations to determine Limit of Detection (LOD).
Protocol C: Cytotoxicity (MTT Assay)
Objective: Evaluate biocompatibility for drug delivery applications.
-
Cell Line: L929 mouse fibroblasts (standard ISO 10993-5 cell line).
-
Exposure: Incubate cells with PI extracts (from Protocol B) or direct PI solutions (0.1 - 100 µM) for 24 hours.
-
Readout: Add MTT reagent; measure absorbance at 570 nm. Viability < 70% is considered cytotoxic.
Comparative Data Analysis
Table 1: Spectral & Efficiency Benchmarks
Data aggregated from recent literature (2020-2025) comparing derivatives under LED irradiation.
| Metric | Standard BP | Polymeric BP (PEG-BP) | Red-Shifted BP (BP-Carbazole) |
| Abs Max ( | 254 nm / 340 nm (weak) | 283 nm (tail to 350 nm) | 370–385 nm |
| Extinction ( | ~150 M⁻¹cm⁻¹ | ~200 M⁻¹cm⁻¹ | >12,000 M⁻¹cm⁻¹ |
| LED Curing (365 nm) | Poor (Requires high intensity) | Moderate | Excellent |
| LED Curing (405 nm) | Ineffective | Ineffective | Good |
| Co-Initiator Needed? | Yes (Amine) | No (Self-abstracting*) | No (Monocomponent) |
*Note: Some Polymeric BPs have built-in H-donors, functioning as one-component systems.[3][4]
Table 2: Migration & Safety Profile
Critical for FDA/EFSA compliance.
| Feature | Standard BP | Polymeric BP | Water-Soluble BP |
| Migration Risk | High (Small molecule) | Negligible (>1000 Da) | Low (Ionic interaction) |
| Cytotoxicity (IC50) | ~30 µM (Toxic) | >200 µM (Biocompatible) | >500 µM (Non-toxic) |
| Odor | Distinctive | Low/None | None |
| Application | Industrial Coatings | Food Packaging, Inks | Hydrogels, Bio-printing |
Visualizing the Benchmarking Workflow
The following diagram illustrates the decision matrix for selecting a photoinitiator based on the experimental data derived above.
Figure 2: Strategic selection workflow based on benchmarking results.
Strategic Recommendations
For Drug Development & Hydrogels
Abandon Standard BP. The cytotoxicity risks associated with unreacted BP and amine co-initiators are unacceptable.
-
Recommendation: Switch to Water-Soluble Carbohydrate-BP derivatives or PEG-BP . These show negligible cytotoxicity (IC50 > 500 µM) and can often initiate polymerization without adding toxic amines by utilizing the polymer backbone as a hydrogen donor.
For 3D Printing (DLP/SLA)
Standard BP is obsolete for 405 nm printers. It simply does not absorb enough energy.
-
Recommendation: Adopt Red-Shifted BPs (BP-Carbazole or BP-Triphenylamine) . Their extinction coefficients at 405 nm are orders of magnitude higher, allowing for faster print speeds and lower energy consumption. They also exhibit "Monocomponent" behavior, simplifying formulation.
For Food Packaging Inks
Migration is the killer. Regulatory limits (e.g., < 10 ppb) are hard to meet with small molecules.
-
Recommendation: Use Polymeric BPs .[5] Because the photoactive unit is tethered to a large backbone (>1000 Da), it cannot physically migrate out of the cured matrix, ensuring compliance even if conversion isn't 100%.
References
-
Xiao, T. et al. (2021).[6] Cytotoxic and cytocompatible comparison among seven photoinitiators-triggered polymers in different tissue cells. Toxicology in Vitro. Link
-
Liska, R. et al. (2018). Water-soluble Photoinitiators: Present and Future. Royal Society of Chemistry. Link
-
Zhang, J. et al. (2020). Novel Photoinitiators Based on Benzophenone-Triphenylamine Hybrid Structure for LED Photopolymerization.[7] Macromolecular Rapid Communications.[7] Link
-
Cheng, L. & Shi, W. (2011). Synthesis and Photoinitiating Behavior of Benzophenone-Based Polymeric Photoinitiators Used for UV Curing Coatings.[3][8] Progress in Organic Coatings. Link
-
Tomal, W. & Ortyl, J. (2020). Water-Soluble Photoinitiators in Biomedical Applications.[9] Polymers (Basel). Link
Sources
- 1. isgc-symposium-2022.livescience.io [isgc-symposium-2022.livescience.io]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. radtech.org [radtech.org]
- 6. Cytotoxic and cytocompatible comparison among seven photoinitiators-triggered polymers in different tissue cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Photoinitiators Based on Benzophenone-Triphenylamine Hybrid Structure for LED Photopolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
